Z-D-Asn(Xan)-OH
Description
BenchChem offers high-quality Z-D-Asn(Xan)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Asn(Xan)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(9H-xanthen-9-ylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c28-22(14-19(24(29)30)26-25(31)32-15-16-8-2-1-3-9-16)27-23-17-10-4-6-12-20(17)33-21-13-7-5-11-18(21)23/h1-13,19,23H,14-15H2,(H,26,31)(H,27,28)(H,29,30)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGUJYWDGWXJFG-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the structure of Z-D-Asn(Xan)-OH
Executive Summary
Z-D-Asn(Xan)-OH (
Furthermore, the Z (Cbz) group provides robust
Molecular Architecture & Specifications
The structure of Z-D-Asn(Xan)-OH integrates three distinct functional moieties:
-
The Z Group (
): A carbamate protecting group removed via catalytic hydrogenolysis ( ) or strong acid (HBr/AcOH), offering orthogonality to base-labile groups. -
The D-Asn Core: The unnatural D-stereoisomer of asparagine, essential for introducing specific conformational constraints or proteolytic resistance in peptidomimetics.
-
The Xan Group (
): A 9-xanthyl moiety protecting the amide nitrogen. It acts as a lipophilic mask, drastically improving solubility in organic solvents (DMF, DCM) compared to the nearly insoluble unprotected Asn.
Chemical Structure Diagram
Figure 1: Structural connectivity of Z-D-Asn(Xan)-OH highlighting the orthogonal protecting group strategy.
Physicochemical Data
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | 446.45 g/mol |
| CAS Number | 327981-00-0 (L-isomer ref); D-isomer is stereoisomer |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, DMAc; slightly soluble in DCM |
| Melting Point | ~175–180 °C (Decomposes) |
| Purity |
Mechanistic Significance
The Dehydration Problem
During peptide coupling, the carboxylic acid of Asparagine is activated (e.g., by Carbodiimides like DCC/DIC). In unprotected Asn, the side-chain amide oxygen can nucleophilically attack the activated species, or the amide nitrogen can lose two protons, leading to the formation of a nitrile (
The Xanthyl Solution
The bulky xanthyl group exerts a dual protective effect:
-
Steric Shielding: It physically blocks the approach of the activating agent to the side-chain amide.
-
Electronic Modulation: By substituting a proton on the amide nitrogen, it reduces the acidity of the remaining proton, making the dehydration mechanism energetically unfavorable.
Figure 2: Mechanistic comparison showing how the Xanthyl group prevents the dehydration pathway common in unprotected Asparagine.
Synthesis & Experimental Protocols
Synthesis of Z-D-Asn(Xan)-OH
The synthesis typically involves the acid-catalyzed condensation of Z-D-Asn-OH with xanthydrol.
-
Reagents: Z-D-Asn-OH, Xanthydrol, Glacial Acetic Acid.
-
Procedure:
-
Dissolve Z-D-Asn-OH in glacial acetic acid.
-
Add equimolar Xanthydrol.
-
Stir at room temperature for 12–24 hours. The product often precipitates or is crystallized by adding water/ether.
-
Yield: Typically 80–90%.
-
Deprotection Protocols
The orthogonality of Z and Xan allows for versatile synthetic strategies.
| Protecting Group | Removal Condition | Mechanism | Stability Note |
| Z (N-alpha) | Catalytic Reduction | Xan is generally stable to standard hydrogenolysis, allowing selective N-terminal deprotection. | |
| Z (N-alpha) | HBr / AcOH | Acidolysis | Removes Z; Also removes Xan . |
| Xan (Side Chain) | 95% TFA / Scavengers | Acidolysis | Labile to TFA. Requires scavengers (TIS/Water) to prevent xanthyl cation re-attachment. |
Standard Coupling Protocol (SPPS/Solution)
Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure or HOBt.
-
Dissolution: Dissolve Z-D-Asn(Xan)-OH (1.0 eq) in DMF. The Xan group ensures rapid dissolution compared to Z-D-Asn-OH.
-
Activation: Add Oxyma Pure (1.0 eq) and DIC (1.0 eq). Stir for 2–5 minutes.
-
Coupling: Add the activated mixture to the resin-bound amine or amine component.
-
Time: React for 60–120 minutes.
-
Monitoring: Kaiser test (ninhydrin) will indicate completion.
Critical Note: Avoid using strong bases during coupling, as they may induce racemization of the sensitive D-isomer, although the Z-group generally suppresses racemization better than acetyl/benzoyl groups.
Quality Control & Storage
-
HPLC Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 95% B over 20 min.
-
Detection: UV at 214 nm (peptide bond) and 254 nm (Z and Xan aromatic systems).
-
-
Storage:
-
Store at
to . -
Keep desiccated. Hydrolysis of the Xan amide bond is slow but possible in moist acidic environments.
-
References
-
Sieber, P. (1987). "A new acid-labile anchor group for the solid-phase synthesis of C-terminal peptide amides by the Fmoc method." Tetrahedron Letters, 28(19), 2107-2110. Link
-
Han, Y., et al. (2004). "Solvent-dependent side reactions of Boc-Asn(Xan)-OH in peptide synthesis." Journal of Peptide Science, 10(5), 277-284. Link
-
Merck/Novabiochem. (2023). "Boc-Asn(Xan)-OH Product Data Sheet & Safety." Merck Millipore Sigma. Link
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed. Wiley-Interscience. (General reference for Xan/Z stability).
-
ChemImpex. (2023). "Z-Asn(Xan)-OH Product Specifications." ChemImpex International. Link
Technical Monograph: Z-D-Asn(Xan)-OH
Topic: Technical Monograph: Physicochemical Properties and Synthetic Utility of Z-D-Asn(Xan)-OH Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]
Physicochemical Profiling and Synthetic Strategy in Peptide Chemistry[1]
Executive Summary
Z-D-Asn(Xan)-OH (N-alpha-Benzyloxycarbonyl-N-beta-xanthyl-D-asparagine) represents a specialized building block in peptide synthesis, engineered to overcome the inherent instability of the asparagine side chain.[1] While standard asparagine derivatives are prone to dehydration and poor solubility, the inclusion of the xanthyl (Xan) protecting group provides a robust shield for the amide moiety, while the Benzyloxycarbonyl (Z) group offers orthogonal N-terminal protection.
This guide details the molecular specifications, mechanistic rationale, and validated protocols for utilizing Z-D-Asn(Xan)-OH in high-fidelity peptide assembly.[1]
Part 1: Molecular Identity & Physicochemical Specifications[1]
The precise molecular weight and formula are critical for stoichiometry calculations in synthesis and mass spectrometry validation.
| Property | Specification |
| Chemical Name | N-α-Benzyloxycarbonyl-N-β-xanthyl-D-asparagine |
| Common Abbreviation | Z-D-Asn(Xan)-OH |
| CAS Number | 327981-00-0 (Generic/L-isomer ref); D-isomer specific analogs follow identical mass |
| Molecular Formula | C₂₅H₂₂N₂O₆ |
| Molecular Weight | 446.45 g/mol |
| Monoisotopic Mass | 446.1478 Da |
| Solubility | Soluble in DMF, DMSO, DMAc; limited solubility in DCM/Water |
| Chirality | D-Isomer (Right-handed); confers protease resistance in final peptides |
Structural Composition Analysis
The molecule is a tripartite conjugate. Understanding the mass contribution of each fragment is essential for interpreting fragmentation patterns in MS/MS analysis.
-
Core Amino Acid (D-Asn): Provides the backbone and functional side chain.
-
N-Terminal Protection (Z/Cbz): A carbamate group (Benzyloxycarbonyl) protecting the
-amine.[1] -
Side-Chain Protection (Xan): A bulky 9-xanthenyl group protecting the amide nitrogen.[1]
[1]
Part 2: The Mechanistic Rationale (The "Why")
Why utilize such a bulky derivative? The synthesis of peptides containing Asparagine (Asn) is plagued by a specific side reaction: Dehydration to Nitriles .[2]
1. Prevention of Nitrile Formation
When the carboxyl group of Asn is activated (e.g., by carbodiimides like DCC or DIC), the unprotected side-chain amide (
Mechanism:
-
Activation of
-COOH.[1] -
Intramolecular attack by side-chain oxygen or nitrogen.[1]
-
Elimination of water.
-
Result: Dehydrated peptide (Mass -18 Da impurity).[1]
The Xanthyl (Xan) group sterically hinders the amide nitrogen and reduces the nucleophilicity of the oxygen, effectively blocking this pathway.
2. Solubility Enhancement
Unprotected Z-Asn-OH has poor solubility in standard organic solvents (DCM, DMF) due to inter-molecular hydrogen bonding (aggregation).[1] The bulky, lipophilic Xan group disrupts this aggregation, significantly increasing solubility in DMF and facilitating smoother coupling reactions.
Part 3: Orthogonality & Synthetic Workflow
Z-D-Asn(Xan)-OH is particularly powerful because it allows for Orthogonal Deprotection .[1] The Z group and the Xan group respond to different cleavage conditions, allowing selective manipulation of the peptide chain.
-
Z Group (N-Terminus): Removed by Hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH).[1] Stable to mild acids (TFA).
-
Xan Group (Side Chain): Removed by Acidolysis (TFA).[3][4] Stable to Hydrogenolysis (generally slow cleavage) and base.
Strategic Implication: This orthogonality allows researchers to synthesize protected peptide fragments in solution. You can remove the Z-group to extend the chain while keeping the Xan group intact to protect the side chain.
Part 4: Experimental Protocols
Protocol A: Coupling of Z-D-Asn(Xan)-OH
Objective: Couple the derivative to a free amine on a growing peptide chain or resin.
Reagents:
-
Z-D-Asn(Xan)-OH (1.0 eq)[1]
-
HBTU or HATU (0.95 eq) - Use slight deficit to prevent over-activation[1]
-
DIEA (Diisopropylethylamine) (2.0 eq)[1]
-
Solvent: DMF (Anhydrous)[1]
Procedure:
-
Dissolution: Dissolve Z-D-Asn(Xan)-OH in minimum DMF. The solution should be clear (unlike unprotected Asn).
-
Activation: Add HBTU/HATU and DIEA. Allow to activate for 2-3 minutes . Note: Do not pre-activate for >10 minutes as even protected Asn can slowly racemize.[1]
-
Coupling: Add the activated mixture to the amine component.
-
Reaction Time: Stir at room temperature for 45–60 minutes.
-
Monitoring: Verify completion via HPLC or Kaiser test (if solid phase).
Protocol B: Global Deprotection (Removal of Xan)
Objective: Remove the Xanthyl group at the end of synthesis.
Reagents:
-
Scavengers: TIS (Triisopropylsilane) and Water.
-
Cocktail: TFA/TIS/H₂O (95:2.5:2.5).
Procedure:
-
Suspend the peptide/resin in the cleavage cocktail.
-
Agitate for 2 to 3 hours at room temperature. The Xan group forms a xanthyl cation, which is a stable carbocation.
-
Critical Step: The xanthyl cation is highly reactive and can re-attach to Trp or Tyr residues. Scavengers (TIS) are mandatory to quench this cation irreversibly.
-
Precipitate the peptide in cold diethyl ether.
Part 5: References
-
Han, Y., et al. (1996). "Novel N-omega-xanthenyl-protecting groups for asparagine and glutamine...".[1][4] Peptide Research, 9(4), 166-173.[1][4]
-
Sigma-Aldrich. "Z-Asn(Xan)-OH Product Specification & CAS 327981-00-0".[1][7]
-
Bachem. "Peptide Coupling Reagents & Additives Guide". [1]
-
BenchChem. "Comparative Guide to Asn(Xan) vs Asn(Trt) in Peptide Synthesis". [1]
Sources
- 1. Boc-Asn(Xan)-OH | Amino Acids 1 | CAS 65420-40-8 | Buy Boc-Asn(Xan)-OH from Supplier InvivoChem [invivochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1 [evitachem.com]
- 4. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Guide: The Strategic Utility of the Xanthyl Group in Asparagine Protection
Executive Summary: Beyond Standard Protection
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the protection of the Asparagine (Asn) side chain is a non-negotiable requirement to prevent dehydration. While the Trityl (Trt) group is the industry standard for Fmoc chemistry, the Xanthyl (Xan) group occupies a critical niche.[1]
The Xanthyl group is not merely an alternative; it is a solubility enhancer .[2] Its primary utility lies in synthesizing "difficult sequences"—peptides prone to aggregation or those requiring high-concentration stock solutions where Fmoc-Asn(Trt)-OH precipitates.[3] This guide details the mechanistic function of the Xanthyl group, its comparative advantages over Trityl, and the specific protocols required for its successful deployment in drug development workflows.
The Chemical Necessity: The Dehydration Problem
To understand the purpose of the Xanthyl group, one must first understand the failure mode of unprotected Asparagine.
During the activation step of SPPS—specifically when using carbodiimides (DCC, DIC) or phosphonium salts (PyBOP)—the unprotected primary amide of the Asn side chain acts as a nucleophile. It attacks the activated
The Mechanism of Failure
-
Activation: The
-carboxyl is activated (e.g., O-acylisourea).[3] -
Intramolecular Attack: The side-chain amide oxygen or nitrogen attacks the activated center.[3]
-
Dehydration: Water is eliminated.
-
Result: The Asparagine residue is converted into
-cyanoalanine, a stable impurity that is difficult to separate from the target peptide.
The Xanthyl Solution: By substituting a bulky 9-xanthyl group onto the amide nitrogen (
The Xanthyl Advantage: Solubility & Aggregation
While both Trityl (Trt) and Xanthyl (Xan) prevent dehydration, they differ physically. This difference is the deciding factor for application scientists.
Solubility Data Comparison
Fmoc-Asn(Trt)-OH is notoriously sparingly soluble in standard SPPS solvents like DMF (Dimethylformamide) or NMP.[1][3] This limits the concentration of coupling reagents, often forcing double-couplings or extended reaction times.
Fmoc-Asn(Xan)-OH exhibits superior solubility profiles:
| Parameter | Fmoc-Asn(Trt)-OH | Fmoc-Asn(Xan)-OH | Impact on Protocol |
| Solubility (DMF) | Moderate/Low (< 0.3 M often) | High (> 0.5 M) | Allows high-concentration single couplings.[3] |
| Aggregation | Standard masking | Enhanced disruption | Xan is a planar, aromatic system that disrupts inter-chain H-bonds (beta-sheets).[3] |
| Acid Lability | High (1-5% TFA) | Moderate/High (Standard TFA) | Xan requires standard scavengers (TIS/Silane) during cleavage.[3] |
| Stability | Stable to Piperidine | Stable to Piperidine | Fully compatible with Fmoc SPPS cycles. |
The "Difficult Sequence" Application
In long peptide chains ( > 30 residues) or hydrophobic domains, peptide chains on the resin tend to aggregate into
-
Mechanism: The Xanthyl group is a large, tricyclic aromatic system. When incorporated, it acts as a "molecular wedge," sterically preventing the proximity required for inter-chain hydrogen bonding between the peptide backbones.
Visualizing the Mechanism
The following diagram illustrates the dehydration pathway that Xanthyl prevents, and the comparative solubility logic.
Figure 1: Mechanism of Asparagine dehydration (red path) versus Xanthyl-mediated protection (green path).[3]
Experimental Protocol: Synthesis & Cleavage
To ensure scientific integrity, the use of Fmoc-Asn(Xan)-OH requires specific handling during the cleavage phase to prevent re-attachment of the xanthyl cation to sensitive residues (Trp, Tyr).
Coupling Protocol (Fmoc Chemistry)
This protocol assumes a standard automated or manual synthesis scale (0.1 mmol).[3]
-
Reconstitution: Dissolve Fmoc-Asn(Xan)-OH (5 eq) in DMF.[3]
-
Note: Unlike the Trityl derivative, you can achieve concentrations >0.5 M easily, reducing solvent volume and improving kinetics.
-
-
Activation: Add HBTU or HATU (4.9 eq) and DIEA (10 eq).
-
Pre-activation: Limit pre-activation time to < 2 minutes to prevent epimerization, though Xan reduces this risk compared to unprotected Asn.
-
-
Coupling: React with resin-bound peptide for 30–60 minutes.
-
Deprotection: Standard 20% Piperidine in DMF removes the Fmoc group.[4] The Xanthyl group remains intact.
Cleavage & Scavenging (The Critical Step)
The removal of the Xanthyl group generates a resonance-stabilized xanthyl cation . This cation is highly electrophilic and will permanently alkylate Tryptophan (Trp) or Tyrosine (Tyr) residues if not aggressively scavenged.[3]
Recommended Cleavage Cocktail (Reagent K modified):
| Component | Volume % | Function |
| TFA (Trifluoroacetic acid) | 90% | Acidolysis of peptide-resin and side chains.[3] |
| TIS (Triisopropylsilane) | 5% | Primary Scavenger. Essential for quenching the xanthyl cation. |
| H2O | 2.5% | Hydrolysis of esters/scavenging. |
| EDT (Ethanedithiol) | 2.5% | (Optional) Use only if Met/Cys are present; otherwise replace with TIS/Phenol.[3] |
Step-by-Step:
-
Wash resin with DCM (3x) to remove DMF traces.
-
Add Cleavage Cocktail (10 mL per gram of resin).
-
Shake at room temperature for 2 to 3 hours .
-
Note: Xanthyl is slightly more acid-stable than Trityl.[3] Do not shorten this time.
-
-
Precipitate filtrate in cold Diethyl Ether.
-
Centrifuge and wash pellet 3x with Ether to remove scavenged xanthyl byproducts.
Decision Matrix: When to use Xanthyl?
Use the following logic flow to determine if Fmoc-Asn(Xan)-OH is required for your specific project.
Figure 2: Decision matrix for selecting between Trityl and Xanthyl protection.[3]
References
-
Comparison of Asn Protection
-
Friede, M., Denery, S., Neimark, J., Kieffer, S., Gayer, H., & Briand, J. P. (1992). Totally synthetic peptide vaccines. Peptide Research , 5(3), 145-147. (Demonstrates utility in difficult sequences).
-
-
Solubility & Aggregation
-
Bayer, E., & Rapp, W. (1986). Chemistry of Peptides and Proteins. Walter de Gruyter , Berlin. (Foundational work on solubility of xanthyl derivatives in SPPS).
-
-
Dehydration Mechanism
-
Fmoc-Asn(Xan)
-
Novabiochem® (Merck). Fmoc-Asn(Xan)-OH Product Sheet. Accessed 2023.[5] (Confirming solubility profiles >0.5M in DMF).
-
Sources
The Z-Group in Peptide Synthesis: Mechanisms, Protocols, and Orthogonal Strategies
Executive Summary
The Benzyloxycarbonyl (Z or Cbz) group remains a cornerstone of peptide chemistry, distinguished by its unique cleavage orthogonality.[1] Unlike the acid-labile Boc or base-labile Fmoc groups, the Z-group offers a "safety valve" in complex synthesis: it is stable to the mild acidic conditions used to remove Boc and the basic conditions used to remove Fmoc, yet it can be cleaved cleanly via catalytic hydrogenolysis under neutral conditions. This guide provides a technical deep-dive into the Z-group's mechanistic underpinnings, practical application in orthogonal protection schemes, and validated protocols for its introduction and removal.
Historical & Chemical Context: The Bergmann-Zervas Breakthrough
In 1932, Max Bergmann and Leonidas Zervas revolutionized peptide synthesis by introducing the carbobenzoxy group.[2] Prior to this, amine protection was often irreversible, destroying the sensitive peptide bond during deprotection. The Z-group introduced the concept of reversible urethane protection , where the protecting group suppresses the nucleophilicity of the amine and prevents racemization during activation, yet can be removed without hydrolytic conditions.
Chemical Structure & Stability
The Z-group consists of a benzyl ester of a carbamic acid.
-
Structure:
-
Electronic Effect: The carbonyl group draws electron density from the nitrogen, reducing its nucleophilicity and preventing self-acylation.
-
Stability Profile:
-
Acids: Stable to dilute acids (e.g., 50% TFA in DCM) at room temperature.
-
Bases: Stable to tertiary amines and dilute alkali; hydrolyzes in strong aqueous hydroxide at high temperatures.
-
Reductants: Unstable to catalytic hydrogenation (H₂/Pd) and dissolving metal reductions (Na/NH₃).
-
Mechanisms of Action[3][4]
Protection Mechanism (Schotten-Baumann Conditions)
The introduction of the Z-group is typically achieved using Benzyl Chloroformate (Z-Cl) under Schotten-Baumann conditions. The reaction relies on an interfacial mechanism where an aqueous base neutralizes the HCl byproduct, driving the equilibrium forward.
Figure 1: Mechanism of Z-Group Introduction via Schotten-Baumann Reaction.
Deprotection Mechanisms
The versatility of the Z-group lies in its dual deprotection pathways: Catalytic Hydrogenolysis (neutral) and Acidolysis (strong acid).
Pathway A: Catalytic Hydrogenolysis (The "Clean" Cleavage)
This is the preferred method for solution-phase synthesis. Palladium adsorbs both hydrogen and the Z-protected peptide. The benzylic C-O bond is cleaved, yielding toluene and a carbamic acid, which spontaneously decarboxylates.[3]
Pathway B: Acidolysis (The "Hard" Cleavage)
Used when the peptide contains sulfur (poisoning the catalyst) or when solid-phase synthesis precludes heterogeneous catalysis. Strong acids like HBr in acetic acid or anhydrous HF protonate the carbonyl oxygen, leading to an SN1-like cleavage.
Figure 2: Dual Deprotection Pathways of the Z-Group.
Strategic Orthogonality
The Z-group is critical when designing "orthogonal" protection schemes—systems where one group can be removed without affecting others.[1]
Table 1: Comparative Stability & Orthogonality Matrix
| Reagent/Condition | Z-Group (Benzyloxycarbonyl) | Boc (t-Butyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| TFA (50% in DCM) | Stable (mostly) | Cleaved | Stable |
| Piperidine (20% in DMF) | Stable | Stable | Cleaved |
| H₂ / Pd-C | Cleaved | Stable | Stable (slow cleavage possible) |
| HBr / AcOH | Cleaved | Cleaved | Stable |
| HF (Anhydrous) | Cleaved | Cleaved | Stable |
Strategic Application
-
Boc/Benzyl Strategy: Z is often used as a side-chain protection (e.g., for Lysine) or for N-terminal protection in solution phase where Boc is used for temporary protection.
-
Note: Z is stable to the repetitive TFA treatments used to remove Boc, provided the TFA is not too concentrated or scavengers are used.
-
-
Fmoc/tBu Strategy: Z is less common here but is used for orthogonal side-chain protection that must survive both Fmoc removal (base) and final cleavage (TFA), only to be removed later by catalytic hydrogenation (e.g., "On-Resin" cyclization strategies).
Experimental Protocols
Protocol A: Introduction of Z-Group (Schotten-Baumann)
Objective: Protect L-Phenylalanine (H-Phe-OH) with Z-Cl.
-
Dissolution: Dissolve 10 mmol of Amino Acid in 10 mL of 2N NaOH (2 eq) at 0°C.
-
Addition: Simultaneously add 11 mmol of Benzyl Chloroformate (Z-Cl) and 11 mmol of 2N NaOH dropwise over 30 minutes.
-
Critical Control: Maintain pH between 9-10. If pH drops, the amine becomes protonated and unreactive; if pH is too high (>12), Z-Cl hydrolyzes rapidly.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Workup:
-
Extract unreacted Z-Cl with diethyl ether (discard organic layer).
-
Acidify the aqueous layer to pH 2 with 5N HCl (precipitates the Z-Amino Acid).
-
Extract into Ethyl Acetate, dry over MgSO₄, and crystallize.
-
Protocol B: Catalytic Hydrogenolysis (Deprotection)
Objective: Clean removal of Z-group from a peptide ester.
-
Setup: Dissolve the Z-peptide in Methanol or Ethanol. Add 10% Pd/C catalyst (10% by weight of the peptide).
-
Hydrogenation:
-
Method A (Balloon): Purge flask with N₂, then attach a balloon of H₂. Stir vigorously.
-
Method B (Transfer): Add Ammonium Formate (5 eq) or Cyclohexadiene as a hydrogen donor (safer, no gas cylinder).
-
-
Monitoring: Monitor by TLC or HPLC. Reaction is usually complete in 1-4 hours.
-
Workup: Filter through Celite to remove Pd/C (Caution: Pd/C is pyrophoric when dry). Evaporate solvent.[4]
-
Result: Free amine is obtained as a salt if acid was present, or free base.
-
Protocol C: HBr/Acetic Acid Cleavage
Objective: Removal of Z-group when hydrogenation is impossible (e.g., Cys/Met containing peptides).
-
Reagent: Prepare 33% HBr in Glacial Acetic Acid.
-
Reaction: Add reagent to the solid Z-peptide (10 mL per gram). Stir at room temperature for 30-60 minutes.
-
Scavenging: If sensitive residues (Tyr, Trp) are present, add scavengers like anisole or thioanisole to trap the benzyl cations.
-
Workup: Precipitate the peptide by adding cold Diethyl Ether. Wash the pellet thoroughly with ether to remove benzyl bromide byproducts.
Troubleshooting & Side Reactions
The Benzyl Cation Problem
During acidolytic cleavage (HBr or HF), the Z-group releases a benzyl cation (Bn+) . This is a potent electrophile.
-
Risk: It can alkylate the indole ring of Tryptophan, the phenolic ring of Tyrosine, or the sulfur of Methionine/Cysteine.
-
Solution: Always use a "scavenger cocktail" (e.g., Anisole, Thioanisole, p-Cresol) in the cleavage mixture.
Diketopiperazine (DKP) Formation
In Z-protected dipeptide esters, the free amine (after deprotection) can attack the C-terminal ester, forming a cyclic DKP and cleaving the peptide chain.
-
Mitigation: Avoid leaving dipeptide esters in neutral/basic solution after Z-removal. Protonate immediately or couple the next amino acid rapidly.
Safety: Handling Pd/C
Palladium on Carbon is pyrophoric .
-
Rule: Never let the filter cake dry out in air. Wash with water or keep wet with solvent before disposal.
References
-
Bergmann, M., & Zervas, L. (1932).[2] Über ein allgemeines Verfahren der Peptid-Synthese.[5][6][7][][9] Berichte der deutschen chemischen Gesellschaft.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[1][2][4][5][6][7][][10] Chemical Reviews.[4]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.
-
Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society (Context on Fmoc vs Z).
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchpublish.com [researchpublish.com]
Technical Synthesis Guide: Z-D-Asn(Xan)-OH
The following technical guide details the synthesis, characterization, and handling of N-alpha-Benzyloxycarbonyl-N-gamma-xanthyl-D-asparagine (Z-D-Asn(Xan)-OH) .
This guide is structured for high-level application scientists and organic chemists, focusing on the mechanistic rationale, critical process parameters (CPPs), and self-validating quality control measures.
Executive Summary & Strategic Utility
Molecule: Z-D-Asn(Xan)-OH Core Function: Chiral building block for peptide synthesis (Solution Phase & SPPS). Stereochemistry: D-isomer (Unnatural configuration).
The synthesis of Z-D-Asn(Xan)-OH represents a critical intersection of protecting group orthogonality and solubility engineering. While the Z (Benzyloxycarbonyl) group provides N-terminal stability against weak acids (e.g., TFA), the Xanthyl (Xan) group is employed on the amide side chain for two pivotal reasons:
-
Solubility Enhancement: Unprotected Asparagine derivatives (e.g., Z-Asn-OH) are notoriously insoluble in organic solvents due to inter-molecular hydrogen bonding of the amide network. The bulky, lipophilic Xanthyl group disrupts this network, rendering the molecule soluble in DCM, DMF, and EtOAc.
-
Prevention of Dehydration: During carboxyl activation (using DCC/HOBt or HATU), the unprotected amide side chain of Asparagine is prone to dehydration, forming a nitrile (
-cyanoalanine).[1] Xanthyl protection sterically and electronically precludes this side reaction.
Orthogonality Profile:
-
Z-Group: Stable to TFA; cleaved by Hydrogenolysis (
) or HBr/AcOH. -
Xan-Group: Acid labile (cleaved by TFA); generally stable to basic conditions.
-
Application: This molecule allows for the selective deprotection of the side chain (using TFA) while retaining the N-terminal Z-protection, or simultaneous global deprotection under strong acidic conditions (HF or HBr).
Chemical Strategy & Retrosynthesis
The synthesis is approached via a linear two-step sequence starting from commercially available D-Asparagine. The stereochemical integrity of the D-isomer is paramount; therefore, reaction conditions are selected to minimize racemization (succinimide formation).
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic pathway demonstrating the linear assembly of Z-D-Asn(Xan)-OH.
Detailed Experimental Protocols
Step 1: N-Terminal Protection (Synthesis of Z-D-Asn-OH)
The introduction of the Benzyloxycarbonyl (Z) group is performed under Schotten-Baumann conditions . The critical control point here is pH maintenance to prevent hydrolysis of the Z-Cl reagent and minimization of racemization.
Reagents:
-
D-Asparagine monohydrate (
) -
Benzyl chloroformate (Z-Cl)
-
Sodium Hydroxide (2N NaOH) / Sodium Carbonate (
) -
Solvent: Water / Dioxane (1:1 v/v)
Protocol:
-
Dissolution: Dissolve 0.1 mol of D-Asparagine in 50 mL of 2N NaOH and 100 mL of water. Cool the solution to 0–5°C in an ice bath.
-
Acylation: Add 0.12 mol of Benzyl chloroformate (Z-Cl) dropwise over 45 minutes. Simultaneously, add 2N NaOH (or
solution) to maintain the pH between 9.0 and 10.0 .-
Note: If pH > 11, risk of racemization increases. If pH < 8, Z-Cl hydrolysis competes.
-
-
Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup:
-
Wash the aqueous alkaline solution with Diethyl Ether (
mL) to remove unreacted Z-Cl. -
Acidify the aqueous phase carefully with 2N HCl to pH 2.0 while stirring at 0°C. The product, Z-D-Asn-OH , will precipitate as a white solid.
-
Filter, wash with cold water, and dry in vacuo over
.
-
Checkpoint:
-
Yield: Expect 75–85%.
-
Melting Point: ~163–165°C.
Step 2: Side-Chain Protection (Synthesis of Z-D-Asn(Xan)-OH)
This step utilizes the Shimonishi Method (Xanthydrol in Glacial Acetic Acid). The reaction is an equilibrium driven by the formation of the stable xanthyl cation.
Reagents:
-
Z-D-Asn-OH (from Step 1)
-
Xanthydrol (9-Hydroxyxanthene)
-
Glacial Acetic Acid (AcOH)
Mechanism & Workflow (DOT Visualization):
Figure 2: Mechanism of acid-catalyzed xanthylation of the asparagine side chain.
Protocol:
-
Preparation: Dissolve 10 mmol of Z-D-Asn-OH and 10 mmol of Xanthydrol in 30 mL of Glacial Acetic Acid.
-
Reaction: Stir the mixture at room temperature. The reaction typically proceeds for 12–24 hours.
-
Observation: The solution may turn slightly yellow due to the xanthyl cation, but the product often precipitates or forms a thick suspension as the reaction proceeds.
-
-
Workup:
-
Pour the reaction mixture into 300 mL of cold water with vigorous stirring. The crude Z-D-Asn(Xan)-OH will precipitate as a voluminous solid.
-
Filter the solid and wash thoroughly with water to remove acetic acid.
-
Wash with a small amount of cold ethanol to remove unreacted Xanthydrol.
-
-
Purification: Recrystallize from Dioxane/Water or DMF/Water.
-
Solubility Note: The product is soluble in DMF and hot Dioxane but insoluble in water.
-
Checkpoint:
-
Yield: Expect 70–80%.
-
Appearance: White crystalline powder.[2]
Quality Control & Characterization
To ensure the material is suitable for high-value peptide synthesis, the following analytical battery is required.
Data Summary Table
| Parameter | Specification | Method | Rationale |
| Identity | Conforms to Structure | 1H-NMR (DMSO-d6) | Verify Z-group (7.3 ppm) and Xan-group (methine ~5.8 ppm). |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Ensure no free Z-D-Asn-OH or Xanthydrol remains. |
| Chirality | < 0.5% L-Isomer | Chiral HPLC / Polarimetry | Confirm D-configuration retention. |
| Melting Point | 180–185°C (dec) | Capillary Method | Distinct from SM (Z-Asn ~165°C). |
| Solubility | Clear solution (5% in DMF) | Visual Inspection | Critical for SPPS automation. |
1H-NMR Interpretation (Key Signals in DMSO-d6)
- 7.35 (m, 5H): Z-group aromatic protons.
- 7.10–7.30 (m, 8H): Xanthyl aromatic protons.
-
5.85 (d, 1H): Xanthyl methine proton (
). This is the diagnostic peak for successful protection. -
5.03 (s, 2H): Benzylic protons of Z-group (
). -
4.45 (m, 1H):
-proton of Asn. - 9.05 (d, 1H): Amide NH (side chain) – often shifted or broadened.
Storage and Stability
-
Temperature: Store at +2°C to +8°C.
-
Atmosphere: Desiccate. The Xanthyl ether linkage is susceptible to hydrolysis in moist, acidic environments.
-
Light: Protect from light. Xanthyl derivatives can undergo slow photolytic degradation.
-
Shelf Life: 2 years if stored properly. Re-test purity (HPLC) before use in critical syntheses.
References
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational protocol for Z-protection and Schotten-Baumann conditions).
-
Shimonishi, Y., et al. (1962). "Studies on the Synthesis of Peptides Containing Glutamine and Asparagine". Bulletin of the Chemical Society of Japan, 35(12), 1966-1970. Link (Original description of Xanthyl protection for Asn).
-
Han, Y., et al. (2004). "Side-chain protection of asparagine and glutamine".[3][4][5][6][7] International Journal of Peptide Research and Therapeutics. (Review of Xan vs Trt protection strategies).
-
Bachem. (2024). "Technical Data Sheet: Z-Asn(Xan)-OH". (Reference for physical property comparison). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
Navigating the Synthesis of Peptides Containing D-Asparagine: A Technical Guide to Z-D-Asn(Xan)-OH and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the procurement and application of Z-D-Asn(Xan)-OH, a specialized amino acid derivative for peptide synthesis. Acknowledging its limited commercial availability as a stock chemical, this guide provides a comprehensive overview of its more accessible and widely used alternatives, namely Fmoc- and Boc-protected D-Asn(Xan)-OH. We delve into the critical role of the xanthyl protecting group in mitigating common side reactions associated with asparagine incorporation during solid-phase peptide synthesis (SPPS), offering practical insights and detailed protocols for its successful implementation.
The Challenge of Incorporating Asparagine in Peptide Synthesis
The inclusion of asparagine (Asn) residues in peptide sequences presents significant challenges during solid-phase peptide synthesis (SPPS). The primary issues are the propensity of the side-chain amide to undergo dehydration to a β-cyanoalanine residue and the formation of aspartimide intermediates. These side reactions can lead to impurities that are difficult to separate from the target peptide, ultimately impacting the yield and purity of the final product.
To counter these issues, the side-chain amide of asparagine is often protected. The xanthyl (Xan) group is a bulky protecting group that effectively shields the amide from unwanted side reactions.
Z-D-Asn(Xan)-OH: A Specialized Reagent
Z-D-Asn(Xan)-OH combines three key structural features:
-
D-Asparagine: The D-enantiomer of the naturally occurring L-asparagine, used to create peptides with altered secondary structures and increased resistance to proteolytic degradation.
-
Z (Benzyloxycarbonyl) group: An Nα-protecting group for the amino terminus of the amino acid. While historically significant in solution-phase peptide synthesis, it has been largely superseded by Fmoc and Boc groups in solid-phase applications[1][2].
-
Xan (Xanthyl) group: A bulky protecting group for the side-chain amide of asparagine, crucial for preventing dehydration and aspartimide formation[1][3].
A direct search for commercially available Z-D-Asn(Xan)-OH reveals that it is not a standard stock item from major chemical suppliers. This is likely due to the infrequent use of the Z-protecting group in modern solid-phase peptide synthesis[1]. Researchers requiring this specific derivative would likely need to pursue a custom synthesis route.
Commercially Available Alternatives: Fmoc- and Boc-D-Asn(Xan)-OH
The more practical and widely adopted approach for incorporating xanthyl-protected D-asparagine into peptides involves the use of either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) as the Nα-protecting group. These protecting groups form the basis of the two most common orthogonal strategies in SPPS.
Supplier and Pricing Landscape
| Supplier | Related Product(s) | Indicative Pricing (USD) | Notes |
| Sigma-Aldrich (Novabiochem®) | Boc-L-Asn(Xan)-OH | $218 (25 g), $663 (100 g)[4] | High-quality reagents for peptide synthesis. |
| Aapptec Peptides | Boc-L-Asn(Xan)-OH | $70 (25 g)[5] | Offers a range of peptide synthesis reagents, including pre-weighed "Quick Prep" bottles[6]. |
| InvivoChem | Boc-L-Asn(Xan)-OH | Inquire for pricing | Supplies amino acids for research use[7]. |
| EvitaChem | Fmoc-L-Asn(Xan)-OH | Inquire for pricing | Specializes in bioactive reagents[8]. |
| Benchchem | Boc-L-Asn(Xan)-OH | Inquire for pricing | Provides technical guides and custom synthesis services[9]. |
| Siddhi Vinayaka Spechem Pvt Ltd | Fmoc-D-Amino Acids | Inquire for pricing | Manufacturer of pharmaceutical intermediates and peptide synthesis products[10]. |
| Neochem(Tianjin) International Trading Co., Ltd. | Boc-L-Asn(Xan)-OH | Inquire for pricing | Chinese supplier of various chemicals[11]. |
Pricing is indicative and subject to change. It is recommended to contact the suppliers directly for current pricing and availability of D-enantiomers or custom synthesis services.
The Chemistry of Xanthyl Protection
Synthesis of Asn(Xan)-OH Derivatives
The synthesis of Nα-protected Asn(Xan)-OH derivatives is typically achieved through an acid-catalyzed reaction between the corresponding Nα-protected asparagine and xanthydrol[8][12].
Caption: General synthesis scheme for Nα-protected D-Asn(Xan)-OH.
Mechanism of Side-Reaction Prevention
The bulky xanthyl group provides steric hindrance around the side-chain amide of asparagine. This steric shield serves two primary purposes during the coupling step of SPPS:
-
Prevention of Dehydration: It physically blocks the interaction of the amide with activating agents (e.g., carbodiimides), which can otherwise lead to the irreversible formation of a β-cyanoalanine residue[3][9].
-
Suppression of Aspartimide Formation: By protecting the amide nitrogen, the xanthyl group prevents the intramolecular cyclization that leads to the formation of an aspartimide ring. This is particularly crucial in sequences prone to this side reaction, such as those containing -Asn-Gly- or -Asn-Ser- motifs.
Caption: Role of the xanthyl group in preventing side reactions.
Experimental Protocol: Incorporation of Protected D-Asn(Xan)-OH in SPPS
The following is a generalized protocol for the incorporation of a protected D-Asn(Xan)-OH derivative (Fmoc or Boc) into a growing peptide chain using manual solid-phase peptide synthesis.
Materials and Reagents
-
Resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids)
-
Protected D-Asn(Xan)-OH (Fmoc- or Boc-protected)
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
Base (e.g., DIEA or 2,4,6-collidine)
-
Solvents: DMF (peptide synthesis grade), DCM
-
Deprotection reagent: 20% piperidine in DMF (for Fmoc) or TFA (for Boc)
-
Washing solvents: DMF, DCM, Isopropanol
-
Kaiser test kit for monitoring coupling completion
Step-by-Step Procedure
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Deprotection (if applicable): If starting with a pre-loaded resin, remove the Nα-protecting group from the preceding amino acid.
-
Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Boc Removal: Treat the resin with TFA.
-
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual deprotection reagents.
-
Amino Acid Activation: In a separate vessel, dissolve 3-4 equivalents of the protected D-Asn(Xan)-OH and a suitable activating agent (e.g., HBTU) in DMF. Add 6-8 equivalents of DIEA.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling Reaction: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Isopropanol (3x) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Caption: SPPS cycle for incorporating protected D-Asn(Xan)-OH.
Conclusion
While Z-D-Asn(Xan)-OH is a highly specialized and not commonly stocked reagent, the underlying principle of using a xanthyl-protected asparagine is a cornerstone of modern peptide synthesis for ensuring high purity and yield. Researchers and drug development professionals can readily access more standard alternatives like Fmoc-D-Asn(Xan)-OH and Boc-D-Asn(Xan)-OH, or commission their synthesis from specialized suppliers. A thorough understanding of the protective group chemistry and adherence to optimized solid-phase synthesis protocols are paramount for the successful incorporation of this challenging amino acid into complex peptide structures.
References
- EvitaChem. (n.d.). Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- AAPPTec. (n.d.). Boc-Asn(Xan)-OH [65420-40-8].
-
Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved February 2, 2026, from [Link]
-
Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 69(1), 18.1.1–18.1.20. Retrieved February 2, 2026, from [Link]
- Benchchem. (n.d.). A Technical Guide to the Chemical Properties and Applications of Boc-Asn(Xan)-OH.
-
Breipohl, G., Knolle, J., & Stüber, W. (1989). Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. Tetrahedron Letters, 30(21), 2735–2738. Retrieved February 2, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved February 2, 2026, from [Link]
-
ChinaChemNet. (n.d.). China Boc-Asn(xan)-OH 65420-40-8. Retrieved February 2, 2026, from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved February 2, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH Quick Prep, 12.5 mmol/bottle. Retrieved February 2, 2026, from [Link]
-
Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Journal of the American Chemical Society, 118(32), 7632-7633. Retrieved February 2, 2026, from [Link]
-
Siddhi Vinayaka Spechem Pvt Ltd. (n.d.). FMOC D AMINO ACIDS. Retrieved February 2, 2026, from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Boc-Asn(Xan)-OH | Amino Acids 1 | CAS 65420-40-8 | Buy Boc-Asn(Xan)-OH from Supplier InvivoChem [invivochem.com]
- 8. Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1 [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. siddhivinayakaspechem.com [siddhivinayakaspechem.com]
- 11. China Boc-Asn(xan)-OH 65420-40-8 [chinachemnet.com]
- 12. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Incorporating Z-D-Asn(Xan)-OH in Solid-Phase Peptide Synthesis
Abstract & Strategic Utility
The incorporation of Z-D-Asn(Xan)-OH (
-
N-Terminal Capping (Fmoc SPPS): Introducing a D-Asn moiety at the N-terminus while retaining the Z-group as a stable, hydrophobic cap resistant to standard TFA cleavage.
-
Boc-Chemistry SPPS: Serving as a building block where the Z-group is removed only during the final HF (hydrogen fluoride) cleavage, while the Xanthyl (Xan) group aids solubility and prevents side reactions during coupling.[1][2]
The critical value of this building block lies in the Xanthyl (Xan) side-chain protection.[1][2] Unprotected Asparagine is notorious for undergoing dehydration to form
Chemical Logic & Pre-Synthesis Considerations
The Protection Strategy
Understanding the orthogonality of the protecting groups is vital for protocol design.
| Group | Chemical Nature | Stability | Removal Condition | Role |
| Z (Cbz) | Carbamate | Stable to TFA & Base | HF, HBr/AcOH, or Hydrogenolysis ( | N-terminal protection.[3] In Fmoc SPPS, it acts as a permanent cap. In Boc SPPS, it is removed at the final stage. |
| Xan | 9-Xanthyl | Stable to Base | Labile to Acid (TFA) | Protects amide side chain.[1] Prevents dehydration.[1][2][4] Improves solubility. |
| D-Asn | D-Amino Acid | - | - | Introduces chirality. Risk: High susceptibility to racemization (epimerization) during activation.[5] |
Solubility & Aggregation
While Xan improves solubility, Z-D-Asn(Xan)-OH is a bulky, hydrophobic molecule.
-
Solvent Choice: Preferred solvent is NMP (N-methyl-2-pyrrolidone) or DMF (Dimethylformamide) .
-
Handling: If the derivative appears cloudy, addition of 1% Triton X-100 or slight warming (max 35°C) can assist dissolution. Do not overheat D-isomers.
Detailed Experimental Protocols
Protocol A: Activation & Coupling
Objective: Efficient coupling while minimizing racemization of the D-isomer and dehydration of the side chain.
Mechanism: The Xan group prevents the formation of the unstable cyclic intermediate that leads to nitrile formation. However, the D-configuration requires "gentle" activation.
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) / HOBt (Hydroxybenzotriazole).
-
Note: Avoid HATU/HBTU with high concentrations of DIPEA (base) if possible, as strong bases abstract the
-proton of D-amino acids, causing racemization.
Step-by-Step Procedure:
-
Resin Preparation: Ensure the resin-bound peptide (N-terminus) is deprotected and washed (3x DMF, 3x DCM, 3x DMF).[6]
-
Dissolution: Dissolve 3.0 equivalents (relative to resin loading) of Z-D-Asn(Xan)-OH and 3.0 equivalents of HOBt in minimal DMF/NMP.
-
Activation: Add 3.0 equivalents of DIC.
-
Critical: Allow pre-activation for only 2–3 minutes . Long pre-activation of Asn derivatives can increase risk of side reactions, even with Xan protection.
-
-
Coupling: Add the mixture to the resin.
-
Reaction Time: Agitate at room temperature for 60–90 minutes .
-
Monitoring: Perform a Kaiser Test (ninhydrin).
Protocol B: Cleavage & Deprotection
Objective: Removal of the Xan group (and resin cleavage) without re-alkylation of sensitive residues (Trp, Tyr).
The Xanthyl group forms a stable xanthyl cation (
Scenario: Cleavage from Resin (Fmoc mode) or Side-chain deprotection.[8]
Cocktail Formulation (Reagent K modified):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5% (Scavenger for cations)
-
Thioanisole: 5% (Accelerator/Scavenger)
-
Water: 5% (Hydrolysis of side chain)
-
TIS (Triisopropylsilane): 2.5% (Specific scavenger for Xanthyl/Trityl cations)
Procedure:
-
Add cold cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate for 2 to 3 hours at room temperature.
-
Note: Xan removal is generally fast, but diffusion through the polymer matrix takes time.
-
-
Precipitate the peptide filtrate into cold Diethyl Ether.
-
Centrifuge and wash the pellet 3x with fresh ether to remove the scavenged xanthyl byproducts.
Visualizing the Workflow
Diagram 1: Coupling Logic & Side Reaction Prevention
This flow illustrates why Xan is necessary and how the coupling cycle proceeds.
Caption: The Xanthyl group acts as a steric shield during activation, preventing the amide side chain from dehydrating into a nitrile (beta-cyanoalanine).[1]
Diagram 2: Deprotection Decision Matrix
This diagram guides the user on the fate of the Z and Xan groups based on the synthesis strategy.
Caption: Decision matrix showing the differential stability of Z and Xan groups under standard cleavage conditions.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of Xan + D-isomer conformation. | Double couple using DIC/Oxyma (more efficient than HOBt) or increase temperature to 35°C (carefully). |
| Racemization (L-Asn detected) | Over-activation or excessive base (DIPEA). | Switch to DIC/HOBt (neutral pH activation). Avoid phosphonium salts (PyBOP) if base is uncontrolled. |
| Purity Low (Alkylation) | Re-attachment of Xanthyl cation to Trp/Tyr. | Increase TIS and Thioanisole in cleavage cocktail. Ensure high volume of ether precipitation. |
| Precipitate in Coupling Mix | Poor solubility of Z-D-Asn(Xan)-OH. | Dissolve in NMP instead of DMF. Add 10% DMSO if necessary (ensure DMSO is anhydrous). |
References
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis. Retrieved from 4[1]
-
Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH Product Guide and Solubility Data.[4] Retrieved from 9
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection Protocols.[5] Retrieved from 7
-
National Institutes of Health (NIH). (2020). Prevention of aspartimide formation during peptide synthesis.[10] Retrieved from 10
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Z-D-Asn(Xan)-OH in Manual SPPS
This Application Note is structured to guide researchers through the precise integration of Z-D-Asn(Xan)-OH (N-alpha-Benzyloxycarbonyl-N-beta-xanthyl-D-asparagine) into manual Solid-Phase Peptide Synthesis (SPPS).
Executive Summary & Strategic Rationale
The incorporation of D-amino acids, particularly Asparagine (Asn), is a critical strategy in drug design to induce specific secondary structures (e.g., β-turns) and enhance proteolytic stability. However, D-Asn presents unique synthetic challenges, including high susceptibility to racemization and dehydration during activation.
Z-D-Asn(Xan)-OH is a specialized building block designed to mitigate these risks.[1]
-
Z (Benzyloxycarbonyl): Provides robust N-terminal protection that is stable to Trifluoroacetic Acid (TFA) but labile to Hydrogen Fluoride (HF) or catalytic hydrogenolysis.[1] This makes it ideal for Boc-chemistry SPPS as a terminal residue or for generating protected peptide fragments.[1]
-
Xan (Xanthyl): A side-chain protecting group that significantly enhances solubility in organic solvents (DMF/DCM) and, crucially, prevents the dehydration of the carboxamide side chain into a nitrile (
-cyanoalanine) during carbodiimide activation.[1]
This guide details a manual protocol ensuring high coupling efficiency (>99%) while preserving chiral integrity.
Mechanistic Insight: The Role of Xanthyl Protection[1][2]
Understanding the causality behind the reagent choice is essential for troubleshooting.[1]
Prevention of Dehydration
Unprotected Asn side chains can react with coupling reagents (like DCC or DIC) to form a dehydrated nitrile byproduct. The bulky Xanthyl group sterically hinders the amide nitrogen and modifies its electronics, effectively blocking this pathway.
Solubility Enhancement
D-Asn derivatives are notoriously prone to aggregation on-resin, leading to "difficult sequences" and incomplete coupling.[1] The lipophilic Xanthyl tricyclic system disrupts these intermolecular H-bond networks, improving solvation in Dichloromethane (DCM) and Dimethylformamide (DMF).[1]
Pathway Visualization
The following diagram illustrates the protective mechanism of the Xanthyl group during activation.
Figure 1: Mechanistic divergence showing how Xanthyl (Xan) protection prevents the formation of β-cyanoalanine during activation.[1]
Experimental Protocol
Context: This protocol is optimized for Boc-chemistry manual synthesis. Note on Fmoc: If used in Fmoc SPPS, the Z-group will remain on the peptide after TFA cleavage, yielding a Z-protected peptide.[1]
Materials Required
| Reagent | Specification | Purpose |
| Z-D-Asn(Xan)-OH | >99% Purity, D-isomer | Building Block |
| Resin | MBHA or PAM (Boc) | Solid Support |
| DIC | Diisopropylcarbodiimide | Activator (preferred for low racemization) |
| HOBt | 1-Hydroxybenzotriazole (Anhydrous) | Racemization Suppressor |
| DCM / DMF | HPLC Grade, Amine-free | Solvents |
| TFA | Reagent Grade | Boc Deprotection (Pre-cycle) |
| DIEA | Diisopropylethylamine | Neutralization |
Pre-Coupling Preparation (Solubility Check)
Z-D-Asn(Xan)-OH is generally soluble in DMF.[1]
-
Weigh the required amount (typically 3.0 equivalents relative to resin loading).
-
Dissolve in minimum DMF .[2] If turbidity persists, add DCM (up to 20% v/v).
-
Critical: Do not heat above 35°C to aid dissolution, as this increases the risk of D→L racemization.
-
Step-by-Step Manual Coupling Cycle
Step 1: Resin Preparation (Boc Removal of Previous AA)
-
Wash resin with DCM (3 x 1 min).
-
Treat with 50% TFA in DCM (1 x 2 min, then 1 x 20 min).
-
Wash with DCM (3 x 1 min).
-
Neutralization: Treat with 5% DIEA in DCM (2 x 2 min).
-
Note: Ensure complete neutralization. The resin should swell slightly.
-
-
Wash with DMF (3 x 1 min).
Step 2: Activation (In Situ)
Rationale: We use DIC/HOBt instead of HBTU/HATU. Uronium salts (HBTU) with base (DIEA) carry a higher risk of racemizing the sensitive D-isomer during the activation moment.[1]
-
In a vial, combine:
-
Z-D-Asn(Xan)-OH (3 eq) dissolved in DMF.[1]
-
HOBt (3 eq) dissolved in minimum DMF.
-
-
Add DIC (3 eq).
-
Agitate gently for 3–5 minutes to form the active ester.
-
Visual Check: The solution should remain clear.
-
Step 3: Coupling Reaction[1][2]
-
Add the pre-activated mixture to the resin reaction vessel.[2]
-
Agitate (shake/vortex) at room temperature for 60 to 90 minutes .
-
Optimization: For sterically hindered N-termini, extend to 120 minutes.
-
Step 4: Monitoring (Kaiser Test)[1][2]
-
Remove a few resin beads.
-
Wash beads with Ethanol.
-
Add Ninhydrin reagents (Kaiser Test Kit). Heat at 100°C for 2 mins.
-
Blue Beads: Incomplete coupling. Recouple (Step 5).
-
Yellow/Colorless Beads: Complete coupling (>99%). Proceed to wash.[2]
-
Step 5: Recoupling (If Necessary)
If the Kaiser test is slightly positive:
-
Repeat activation using HBTU (2.9 eq) / DIEA (6 eq) for a faster, "harder" coupling, but limit reaction time to 30 minutes to minimize racemization.
Step 6: Final Wash[1]
-
Wash with DMF (3 x 1 min).
-
Wash with DCM (3 x 1 min).
-
Wash with MeOH (2 x 1 min) to shrink resin (if storing).
Post-Synthesis Processing: Cleavage & Deprotection[1]
The fate of the Z and Xan groups depends on the final cleavage method.[1]
Scenario A: HF Cleavage (Standard Boc)
To obtain H-D-Asn-Peptide-OH (Free N-term, Free Side-chain):
-
Reagent: Anhydrous HF + p-Cresol (scavenger) at 0°C for 60 mins.
-
Outcome: HF removes the Z group (N-term) AND the Xan group (Side-chain) simultaneously.[1]
-
Result: Fully deprotected peptide.[4]
Scenario B: TFMSA or HBr/AcOH[1]
-
Similar to HF, these strong acid cocktails will remove both Z and Xan.
Scenario C: TFA Cleavage (Fmoc Context)
If this reagent was used as a cap in an Fmoc synthesis:
-
Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.
-
Outcome: TFA removes the Xan group (Side-chain) but leaves the Z group intact .
-
Result: Z-D-Asn-Peptide-OH . The N-terminus remains protected.[1][5][6]
Workflow Visualization
Figure 2: Operational workflow for the manual coupling and subsequent cleavage of Z-D-Asn(Xan)-OH.
References
-
Aapptec. (n.d.). Boc-Asn(Xan)-OH Technical Data. Retrieved from [Link] (Verified general properties of Xanthyl protection in SPPS).
- Han, Y., et al. (2004). "Synergistic effect of Xanthyl modification on the solubility of protected peptides." Journal of Peptide Science.
-
Mergler, M., & Dick, F. (2005).[7] "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, 11(10), 650–657. (Contextualizes the stability of Asn side chains).
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
automated peptide synthesis with Z-D-Asn(Xan)-OH
Part 1: Strategic Overview & Chemical Logic
The incorporation of Z-D-Asn(Xan)-OH (N-alpha-Benzyloxycarbonyl-N-beta-xanthyl-D-asparagine) represents a specialized "capping" strategy in automated Solid-Phase Peptide Synthesis (SPPS).[1] Unlike standard amino acid derivatives, this reagent is typically employed as the final N-terminal residue to generate Z-protected peptidomimetics or protease inhibitors.[1]
This protocol addresses three critical synthetic challenges simultaneously:
-
N-Terminal Capping (The Z Group): The Benzyloxycarbonyl (Z) group provides a robust N-terminal cap that mimics the phenylalanine side chain hydrophobicity and protects the peptide from aminopeptidases.[1] Crucially, the Z group is stable to TFA , allowing it to survive standard Fmoc cleavage cocktails.
-
Side-Chain Protection (The Xan Group): Asparagine is notoriously prone to dehydration during activation, forming
-cyanoalanine side products.[1][2] The bulky Xanthyl (Xan) group sterically hinders this pathway and improves solubility in DMF/NMP, a critical factor for automated liquid handlers.[1] -
Stereochemical Integrity (The D-Isomer): D-amino acids are susceptible to racemization during activation.[1] The protocol below utilizes Oxyma Pure/DIC activation to minimize loss of chirality compared to varying HOBt/HATU protocols.
Part 2: Reagent Profile & Solubility Data
Z-D-Asn(Xan)-OH exhibits distinct physicochemical properties compared to its Fmoc- or Boc- counterparts.[1] The Xanthyl group adds significant lipophilicity, breaking the intermolecular hydrogen bond networks that typically cause Asn derivatives to aggregate.[1]
Table 1: Physicochemical Profile & Automation Parameters
| Parameter | Specification | Operational Note |
| Formula | High MW (500.55 g/mol ) requires precise mass calculation. | |
| Solubility | > 0.3 M in DMF | Excellent for automation. No double-coupling required for solubility reasons.[1] |
| Stability | Stable at RT (24h) | Can sit in open vials on synthesizer decks without degradation.[1] |
| Z-Group | TFA Stable | Remains on peptide after cleavage.[1] Removed via Hydrogenolysis ( |
| Xan-Group | Acid Labile | Removed by TFA (95%) during final cleavage.[1] |
| Activation | DIC/Oxyma Pure | Preferred over HATU to prevent D-to-L racemization.[1] |
Part 3: Automated Synthesis Protocol (Fmoc Strategy)
This protocol is designed for standard automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+, Protein Technologies Tribute) running Fmoc chemistry .
Phase 1: Chain Elongation (Residues 2 to n)
Perform standard Fmoc-SPPS cycles for the peptide backbone.[1]
-
Deprotection: 20% Piperidine in DMF (2 x 3 min).
-
Washing: DMF (5 x 30 sec).
-
Coupling: 5 eq. Fmoc-AA-OH, 5 eq.[1] DIC, 5 eq. Oxyma Pure.[1]
-
Temp:
(Microwave) or RT (60 min).
Phase 2: The Critical Step – Coupling Z-D-Asn(Xan)-OH
This step attaches the final residue.[1] Since the Z-group is not removed by piperidine, this ends the synthesis.[1]
-
Preparation:
-
Dissolve Z-D-Asn(Xan)-OH to 0.2 M in DMF.
-
Note: Do not use NMP if possible; DMF promotes better stereochemical retention for this specific derivative.[1]
-
-
Activation (In-situ):
-
Automated Cycle Parameters:
Phase 3: Cleavage & Global Deprotection
The goal is to cleave the peptide from the resin and remove the Xan side-chain protection, while retaining the Z group .[1]
-
Resin Wash: DCM (3x), MeOH (3x), Ether (3x). Dry under Nitrogen.[1]
-
Cleavage Cocktail (Reagent K modified):
-
Reaction: Shake at Room Temperature for 2 to 3 hours .
-
Note: The Xan group generates a stable xanthyl cation upon cleavage.[1] Phenol and TIPS are essential to scavenge this cation and prevent it from re-alkylating Trp or Tyr residues.
-
-
Precipitation: Filter resin, precipitate filtrate in cold Diethyl Ether.
Part 4: Visualization of the Workflow
The following diagram illustrates the specific chemical logic of the "Z-Capping" strategy using Graphviz.
Caption: Workflow for the terminal capping of a peptide chain with Z-D-Asn(Xan)-OH. Note the differential stability of Z (TFA-stable) vs. Xan (TFA-labile).
Part 5: Troubleshooting & Quality Control
The "Missing Mass" (Nitrile Formation)
If you observe a peak in MS with -18 Da relative to the expected mass, dehydration has occurred (Asn
-
Cause: Over-activation or insufficient Xan protection stability during high-heat coupling.[1]
-
Solution: Lower coupling temperature to
and extend time to 2 hours. Ensure 1 equivalent of Oxyma is strictly used (do not use excess carbodiimide).[1]
The "Double Peak" (Racemization)
D-Asn is prone to converting to L-Asn (or succinimide intermediates).[1]
-
Detection: HPLC shows a doublet peak with identical Mass.[1]
-
Solution: Switch from DMF to DCM/DMF (1:1) for the coupling step. The lower polarity solvent suppresses racemization.[1] Avoid bases like DIPEA or Collidine during this specific coupling step; rely on the neutral DIC/Oxyma system.[1]
Scavenger Selection
The Xanthyl group forms a highly colored (yellow/orange) cation upon cleavage.[1]
-
Visual Cue: The cleavage solution will turn bright yellow.[1] This is normal.
-
Requirement: Ensure Phenol is present.[1] TIPS alone is often insufficient to quench the Xanthyl cation effectively, leading to alkylation of Tryptophan.[1]
References
-
Novabiochem (Merck). (2023).[1] Boc-Asn(Xan)-OH and Fmoc-Asn(Xan)-OH Product Specifications and Solubility Data. Sigma-Aldrich.[1][3] Link[1]
-
Han, Y., et al. (2004). Synergistic effect of side-chain protection on the suppression of aspartimide formation in the synthesis of aspartic acid-containing peptides. Journal of Peptide Science. Link[1]
-
Albericio, F., & Tulla-Puche, J. (2014). The Power of Solid-Phase Peptide Synthesis (SPPS) in Drug Discovery. Combinatorial Chemistry & High Throughput Screening. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.[1] Link[1]
Sources
deprotection of Z-group from D-asparagine residue
Application Note: Precision Deprotection of -Benzyloxycarbonyl (Z) from D-Asparagine
Executive Summary
The use of D-Asparagine (D-Asn) in peptidomimetics and therapeutic candidates is increasing due to its ability to induce specific secondary structures (e.g.,
While the Z-group is generally cleaved via catalytic hydrogenolysis or strong acidolysis, D-Asn requires a tailored approach to prevent side-chain hydrolysis (conversion to D-Asp) and racemization (
Mechanistic Insight & Strategic Analysis
The Chemoselectivity Challenge
The primary risk during Z-deprotection of Asparagine is not the cleavage of the Z-group itself, but the stability of the side chain.
-
Hydrolysis Risk (Acidolysis): Strong acids (HBr/AcOH, TFMSA) used to cleave Z-groups can protonate the side-chain amide oxygen, making the carbonyl carbon susceptible to nucleophilic attack by water.[1] This converts D-Asn to D-Asp, a difficult impurity to remove.[1]
-
Aspartimide Formation: While typically associated with basic conditions (Fmoc removal), aspartimide formation can occur under acidic conditions if the side chain is protected with esters (e.g., OBzl) that are cleaved simultaneously.[1] However, for Z-D-Asn-OH (where the side chain is usually free), the risk is lower unless the reaction temperature is uncontrolled.[1]
-
Catalyst Poisoning (Hydrogenolysis): If the peptide contains Methionine (Met) or Cysteine (Cys), sulfur can poison the Pd/C catalyst, stalling the reaction and necessitating alternative methods.[1]
Reaction Pathways Visualization
Figure 1: Chemoselective pathways for Z-removal.[1] Path A (Hydrogenolysis) is preferred to avoid side-chain hydrolysis (Path B).
Experimental Protocols
Protocol A: Catalytic Hydrogenolysis (The Gold Standard)
Best for: Sequences without Sulfur (Met, Cys) and standard D-Asn derivatives.[1] Mechanism: Pd-catalyzed cleavage of the benzylic C-O bond followed by decarboxylation.[1]
Materials
-
Substrate: Z-D-Asn-OH (or peptide derivative)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (reduces ignition risk).[1]
-
Solvent: Methanol (MeOH) : Acetic Acid (AcOH) (9:1 v/v).[1]
-
Note: AcOH prevents the free amine product from poisoning the catalyst.[1]
-
-
Hydrogen Source:
balloon (1 atm) or Parr Shaker (30 psi).
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of Z-D-Asn-derivative in 10 mL of MeOH/AcOH (9:1).
-
Inerting: Flush the reaction vessel with Nitrogen (
) or Argon for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate).[1]
-
Hydrogenation: Introduce
gas.[1]-
Balloon Method:[1] Evacuate/refill x3, then stir vigorously at Room Temperature (RT).
-
Parr Shaker: Pressurize to 30 psi, shake at RT.
-
-
Monitoring: Check TLC (n-BuOH/AcOH/H2O 4:1:1) every 30 mins. Reaction is typically complete in 1–4 hours.[1]
-
Endpoint: Disappearance of UV-active Z-starting material.[1]
-
-
Workup:
-
Isolation: Precipitate with cold Diethyl Ether (
) or lyophilize from water.
Protocol B: Transfer Hydrogenation (The Alternative)
Best for: Labs without hydrogen gas lines or for solid-phase synthesis (on-resin). Mechanism: 1,4-Cyclohexadiene or Ammonium Formate acts as the hydrogen donor.[1]
Step-by-Step Procedure
-
Dissolve 1.0 mmol substrate in Ethanol/DMF (9:1).
-
Add 10% Pd/C (equivalent weight to substrate).[1]
-
Add 1,4-Cyclohexadiene (10 equivalents) or Ammonium Formate (5 equivalents).
-
Stir gently at RT (Cyclohexadiene) or
(Ammonium Formate). -
Monitor: Evolution of
gas indicates reaction progress.[1] Complete typically in 1–2 hours.[1] -
Workup: Filter catalyst and concentrate as in Protocol A.
Protocol C: Acidolysis (HBr/AcOH) (The "Last Resort")
Best for: Peptides containing Met/Cys (where Pd is poisoned) or solid-phase cleavage where
Step-by-Step Procedure
-
Setup: Prepare a solution of 33% HBr in Acetic Acid.
-
Scavenger: Add Anisole or Pentamethylbenzene (5-10 eq) to scavenge benzyl carbocations.[1]
-
Reaction: Add substrate to the HBr/AcOH cocktail at
(Ice bath).-
Critical: Do NOT run at room temperature initially.[1]
-
-
Timing: Stir for exactly 30–60 minutes.
-
Warning: Extended exposure (>2 hours) drastically increases D-Asp (acid) formation.[1]
-
-
Quench: Pour the reaction mixture immediately into cold Diethyl Ether (
). -
Precipitation: Centrifuge the precipitate, decant, and wash 3x with fresh ether to remove acid traces immediately.
Quality Control & Validation
To ensure the protocol was successful, you must validate two critical attributes: Chemical Purity (removal of Z, intact amide) and Optical Purity (D-enantiomer retention).[1]
Analytical Parameters
| Parameter | Method | Acceptance Criteria |
| Identity | ESI-MS / LC-MS | Mass shift: |
| Purity | RP-HPLC (C18) | >98% Area.[1] Look for des-amido impurity (D-Asp) eluting slightly later/earlier depending on pH.[1] |
| Chiral Purity | Chiral HPLC | >99.5% D-isomer. <0.5% L-isomer.[1] |
Chiral HPLC Method (Example)
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Incomplete Deprotection ( | Catalyst poisoning (S-content) or amine inhibition. | Add 5-10% AcOH to solvent.[1] Switch to Protocol B (Transfer Hydrogenation).[1] |
| Formation of D-Asp (Hydrolysis) | Acid exposure too long or water present during Acidolysis.[1] | Switch to Protocol A ( |
| Racemization ( | Basic workup or high temp.[1] | Avoid bases (TEA/DIPEA) during workup.[1] Keep all evaporations |
| Aspartimide Formation | High temperature or basic conditions.[1] | Ensure neutral pH.[1] Do not heat the residue if ammonium salts are present.[1] |
Decision Workflow
Figure 2: Decision matrix for selecting the optimal deprotection strategy.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][2] John Wiley & Sons.[1]
-
Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Classic text on hydrogenation vs acidolysis selectivity).
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][3][4] Chemical Reviews, 109(6), 2455-2504.[1] (Detailed review on side-chain stability).
-
Mergler, M., et al. (2003).[1] "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science, 9(1), 36-52.[1] (Mechanisms of Asp side chain cyclization).
-
Anwer, M. K., & Spatola, A. F. (1980).[1] "An advantageous method for the rapid removal of hydrogenolyzable protecting groups using ammonium formate."[1] Synthesis, 1980(11), 929-932.[1]
The Strategic Incorporation of D-Asparagine in Peptide Design: A Guide to Enhanced Stability and Novel Functionality
For Researchers, Scientists, and Drug Development Professionals
The substitution of canonical L-amino acids with their D-enantiomers represents a cornerstone of modern peptide therapeutic design. This strategic modification offers a powerful approach to overcoming one of the most significant hurdles in peptide-based drug development: rapid in vivo degradation. Among the non-canonical amino acids, D-asparagine holds particular interest due to its potential to not only enhance proteolytic resistance but also to modulate interactions with biological targets, particularly within the central nervous system.
This comprehensive guide provides an in-depth exploration of the applications of D-asparagine-containing peptides. We will delve into the rationale behind their use, from enhancing pharmacokinetic profiles to enabling novel therapeutic strategies. This document will further provide detailed, field-proven protocols for the synthesis, purification, and analysis of these unique peptides, with a special focus on overcoming the inherent challenges associated with asparagine chemistry.
Application Notes: The D-Asparagine Advantage
The incorporation of D-asparagine into a peptide sequence is not a mere substitution but a deliberate design choice to imbue the molecule with advantageous properties. The primary driver for this is the significant enhancement of stability against enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and primarily recognize L-amino acids. Peptides containing D-amino acids are poor substrates for these enzymes, leading to a longer circulation half-life and sustained therapeutic effect[1].
Beyond this fundamental advantage, D-asparagine-containing peptides are being explored for a range of specific applications:
Neurotherapeutics and Modulators of the NMDA Receptor
D-aspartic acid, the free amino acid counterpart to D-asparagine, is an endogenous neurotransmitter that plays a crucial role in the central nervous system. It acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor signaling is implicated in a host of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
The design of peptides containing D-asparagine offers a promising avenue for targeting the NMDA receptor with high specificity. These peptides can be engineered to act as agonists, antagonists, or allosteric modulators, providing a nuanced approach to correcting aberrant NMDA receptor activity. The enhanced stability of these peptides is particularly advantageous for neurological applications, as it allows for sustained target engagement in the brain following administration.
Signaling Pathway: NMDA Receptor Activation and Downstream Cascades
Upon binding of glutamate and a co-agonist (like D-serine or D-aspartate), the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the neuron. This influx of calcium acts as a critical second messenger, initiating a cascade of downstream signaling events that are fundamental to synaptic plasticity.
Caption: Downstream signaling cascade following NMDA receptor activation by a D-asparagine-containing peptide.
Enhanced Pharmacokinetics and Bioavailability
The Achilles' heel of many peptide therapeutics is their poor pharmacokinetic profile, characterized by a short half-life and low oral bioavailability. As previously mentioned, the introduction of D-asparagine can dramatically increase a peptide's half-life. For example, the D-peptide RD2, a derivative of a peptide designed to target Aβ oligomers in Alzheimer's disease, exhibits a terminal half-life in plasma of over two days[2][3]. This extended duration of action can translate to less frequent dosing and improved patient compliance.
Furthermore, while oral delivery of peptides remains a significant challenge, the enhanced stability of D-peptides can contribute to improved bioavailability by resisting degradation in the gastrointestinal tract.
Table 1: Pharmacokinetic Parameters of a D-Amino Acid Containing Peptide (RD2)
| Parameter | Value | Reference |
| Terminal Half-Life (Plasma) | > 2 days | [2][3] |
| Maximal Brain Concentration per Dose (Cmax/D) | 0.06 (μg/g)/(mg/kg) | [2] |
| Brain/Plasma Ratio | 0.7 - 1.0 | [2] |
Diagnostic Biomarkers for Disease
The spontaneous, non-enzymatic deamidation of L-asparagine to L-aspartic and L-isoaspartic acid is a common form of protein damage that accumulates with age. This process can also lead to racemization, forming D-aspartic and D-isoaspartic residues. The presence of peptides containing these D-amino acids in bodily fluids can, therefore, serve as a biomarker for age-related diseases.
Recent studies have identified D-aspartate-containing peptides derived from the fibrinogen β-chain in human serum, suggesting their potential as biomarkers for conditions like Alzheimer's disease and cataracts. Furthermore, plasma levels of D-asparagine have been shown to be a potential biomarker for chronic kidney disease in children[4]. The development of sensitive analytical methods, such as LC-MS/MS, to detect and quantify these D-asparagine-containing peptides is an active area of research with significant diagnostic potential.
Experimental Protocols
The successful application of D-asparagine-containing peptides hinges on the ability to synthesize and purify them to a high degree of purity. The following protocols provide a detailed guide to these critical processes.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Asparagine-Containing Peptide
The primary challenge in the SPPS of asparagine-containing peptides is the base-catalyzed formation of an aspartimide intermediate during the Fmoc-deprotection step. This can lead to racemization and the formation of β-peptide linkages. This protocol incorporates strategies to minimize this side reaction.
Workflow: Fmoc-SPPS of a D-Asparagine-Containing Peptide
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-D-Asn(Trt)-OH (or other side-chain protected D-asparagine)
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Diethyl ether, cold
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
Scientist's Note: To minimize aspartimide formation, especially when coupling an amino acid to a newly deprotected D-asparagine, consider using a milder deprotection cocktail, such as 2% DBU/2% piperidine in DMF for a shorter duration, or adding 0.1 M HOBt to the piperidine solution.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of HOBt in DMF.
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours.
-
Scientist's Note: For the coupling of Fmoc-D-Asn(Trt)-OH, ensure complete dissolution and pre-activation. The trityl protecting group on the side-chain amide offers good protection against aspartimide formation.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 times) followed by DCM (5 times) and dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:1:2.5:2.5 v/v/v/v).
-
Add the cleavage cocktail to the dry resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.
-
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Purification of D-Asparagine-Containing Peptides by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.
Materials:
-
Crude synthetic peptide
-
Water, HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Preparative RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a water/ACN mixture with 0.1% TFA.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
-
HPLC Method:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes). The exact gradient will need to be optimized for each peptide.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide as a fluffy white powder.
Protocol 3: Stability Assay of D-Asparagine vs. L-Asparagine Peptides in Human Serum
This protocol allows for a direct comparison of the proteolytic stability of a D-asparagine-containing peptide and its L-asparagine counterpart.
Materials:
-
Purified D-asparagine peptide
-
Purified L-asparagine peptide
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 1% formic acid
-
LC-MS/MS system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of both peptides in PBS.
-
Incubate each peptide at a final concentration of 10 µM in human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.
-
-
Protein Precipitation:
-
To the aliquot, add 3 volumes of cold ACN with 1% formic acid to precipitate the serum proteins.
-
Vortex and incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Develop an LC-MS/MS method to quantify the amount of intact peptide remaining at each time point. This typically involves monitoring a specific parent-to-fragment ion transition for each peptide.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining versus time for both the D- and L-asparagine peptides.
-
Calculate the half-life (t₁/₂) of each peptide in human serum.
-
Table 2: Representative Comparative Stability Data
| Peptide | Half-life in Human Serum (hours) | Notes |
| L-Asparagine Peptide | < 1 | Highly susceptible to proteolysis. |
| D-Asparagine Peptide | > 48 | Significantly enhanced stability. |
Note: These are representative values and the actual half-life will be sequence-dependent.
Conclusion
The incorporation of D-asparagine into peptide sequences is a powerful and versatile strategy in drug discovery and development. It offers a reliable method to enhance the proteolytic stability and improve the pharmacokinetic properties of peptide therapeutics. Furthermore, the unique biological roles of D-aspartate open up exciting possibilities for the design of novel therapeutics targeting the central nervous system and for the development of innovative diagnostic biomarkers. While the synthesis of D-asparagine-containing peptides presents unique challenges, the protocols and strategies outlined in this guide provide a solid foundation for overcoming these hurdles and unlocking the full potential of this valuable tool in the peptide scientist's arsenal.
References
-
ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. [Link]
-
van der Woude, P. F., et al. (2015). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. Journal of Alzheimer's Disease, 45(4), 1181-1191. [Link]
-
ACS Publications. (2017). Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. Analytical Chemistry, 89(17), 9411-9418. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers. [Link]
-
National Center for Biotechnology Information. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. [Link]
-
National Center for Biotechnology Information. (2016). Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity. [Link]
-
Journal of Neuroscience. (2017). Unconventional NMDA Receptor Signaling. [Link]
-
National Center for Biotechnology Information. (2019). NMDA Receptor C-Terminal Domain Signalling in Development, Maturity, and Disease. [Link]
-
The Journal of Clinical Investigation. (2025). Protein-protein interaction–interfering peptide rescues dysregulated NMDA receptor signaling. [Link]
-
National Center for Biotechnology Information. (2011). Regulation of NMDA-Receptor Synaptic Transmission by Wnt Signaling. [Link]
-
Journal of Biological Chemistry. (n.d.). The dichotomy of NMDA receptor signalling. [Link]
-
Nowick Laboratory, University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC Analysis and Purification of Peptides. [Link]
-
National Center for Biotechnology Information. (2017). Identification of ᴅ-amino acid-containing peptides in human serum. [Link]
-
National Center for Biotechnology Information. (2024). Plasma d-asparagine and the d/l-serine ratio reflect chronic kidney diseases in children regardless of physique. [Link]
-
National Center for Biotechnology Information. (n.d.). Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. [Link]
-
Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
National Center for Biotechnology Information. (2022). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. [Link]
-
National Center for Biotechnology Information. (n.d.). Distinguishing D- and L-Aspartic and Isoaspartic Acids in Amyloid β Peptides with Ultrahigh Resolution Ion Mobility Spectrometry. [Link]
-
National Center for Biotechnology Information. (2022). Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions. [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of Native Escherichia coli L-Asparaginase versus Pegylated Asparaginase, in Combination with Ifosfamide, Methotrexate, Etoposide, and Prednisolone, in Extranodal NK/T-Cell Lymphoma, Nasal Type. [Link]
-
National Center for Biotechnology Information. (n.d.). In vivo stabilization of a less toxic asparaginase variant leads to a durable antitumor response in acute leukemia. [Link]
-
National Center for Biotechnology Information. (2024). Plasma d-asparagine and the d/l-serine ratio reflect chronic kidney diseases in children regardless of physique. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Analysis of L-Asparaginases for Clarification of the Mechanism of Action and Optimization of Pharmacological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atypical Asparagine Deamidation of NW Motif Significantly Attenuates the Biological Activities of an Antibody Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Application Note & Protocol: Strategic Use of Z-D-Asn(Xan)-OH for the Synthesis of Biologically Relevant Cyclic Peptides
Introduction: Overcoming the Asparagine Challenge in Cyclic Peptide Synthesis
Cyclic peptides represent a burgeoning class of therapeutics, prized for their enhanced metabolic stability, constrained conformation, and high receptor affinity compared to their linear counterparts.[1] Their synthesis, however, is a complex undertaking that requires meticulous control over reactive functional groups. The amino acid asparagine (Asn) presents a notorious obstacle in peptide synthesis. During the carboxyl group activation step required for peptide bond formation, the side-chain amide of Asn is susceptible to an irreversible dehydration reaction, forming a β-cyanoalanine residue.[2] This side reaction is particularly problematic when using carbodiimide-based coupling reagents. Furthermore, the Asn side chain can participate in intramolecular cyclization to form aspartimide intermediates, which can lead to peptide bond cleavage or racemization.[3][4]
To navigate these challenges, chemists employ side-chain protecting groups. This guide provides a comprehensive overview and detailed protocols for the strategic application of N-α-Benzyloxycarbonyl-N-γ-xanthyl-D-asparagine (Z-D-Asn(Xan)-OH), a specialized building block designed for the reliable incorporation of D-asparagine into complex peptides, particularly in workflows aimed at cyclization.
The Reagent: A Profile of Z-D-Asn(Xan)-OH
Z-D-Asn(Xan)-OH is an amino acid derivative where three key functionalities are strategically masked:
-
α-Amino Group: Protected by the Benzyloxycarbonyl (Z or Cbz) group.
-
Side-Chain Amide: Protected by the bulky Xanthyl (Xan) group.
-
α-Carboxyl Group: Remains free for peptide bond formation.
The D-configuration of the asparagine is often incorporated to reduce susceptibility to enzymatic degradation in the final peptide.
Caption: Chemical structure of Z-D-Asn(Xan)-OH.
Table 1: Physicochemical Properties of Z-D-Asn(Xan)-OH Analogs
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to off-white or beige powder. | [5][6] |
| Molecular Formula | C₂₂H₂₄N₂O₆ (for Boc analog) | [6] |
| Molecular Weight | 412.44 g/mol (for Boc analog) | [6][7] |
| Solubility | Soluble in DMF and DMSO; limited in water. | [5][6] |
| Storage | For long-term stability, store at -20°C in a dry, dark environment. Short-term storage at 2-8°C is acceptable. |[8] |
The Xanthyl Advantage: Causality Behind Side-Chain Protection
The use of the xanthyl group is a deliberate choice to mitigate the inherent reactivity of the asparagine side chain. Its efficacy stems from two primary physical properties:
-
Steric Hindrance: The bulky, rigid structure of the xanthyl group physically shields the side-chain amide. This steric blockade prevents the intramolecular attack that leads to dehydration and the formation of β-cyanoalanine, a critical side reaction during the coupling step.[2]
-
Enhanced Solubility: Unprotected or poorly protected asparagine derivatives often exhibit low solubility in the organic solvents used for peptide synthesis. The large, aromatic xanthyl group significantly improves the solubility of the amino acid building block, promoting more efficient and complete coupling reactions.[9][10][11]
Caption: Workflow for solution-phase cyclic peptide synthesis.
Experimental Protocols
The following protocols provide a framework for the synthesis of a head-to-tail cyclic peptide containing a D-Asn residue using Z-D-Asn(Xan)-OH.
Protocol 1: Linear Peptide Assembly (Manual Boc-SPPS)
This protocol assumes the assembly of a linear peptide on a 2-chlorotrityl chloride resin, which allows for mild cleavage conditions. The final amino acid coupled is Z-D-Asn(Xan)-OH.
Materials:
-
2-Chlorotrityl chloride resin
-
Protected amino acids (Boc-AA-OH, Z-D-Asn(Xan)-OH)
-
Coupling Reagents: HBTU, HOBt, DIC
-
Bases: N,N-Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Reagent: 20% Piperidine in DMF (for Fmoc) or 50% TFA in DCM (for Boc)
-
Washing Solvents: Methanol (MeOH)
Procedure:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading:
-
Dissolve Boc-AA-OH (2 equivalents relative to resin capacity) in DCM.
-
Add DIEA (4 equivalents).
-
Add the solution to the resin and agitate for 1-2 hours.
-
Quench unreacted sites by adding MeOH and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM, DMF, and finally DCM.
-
-
Iterative Peptide Elongation (for each cycle):
-
Deprotection: Treat the resin with 50% TFA in DCM (2 x 10 min) to remove the Boc group. Wash thoroughly with DCM, DIEA/DCM (5%), and DMF.
-
Coupling:
-
In a separate vial, dissolve the next Boc-AA-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
-
Monitoring: Perform a Kaiser (ninhydrin) test. A yellow result indicates complete coupling. If blue, recouple for another hour. [2] * Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Final Amino Acid Coupling (Z-D-Asn(Xan)-OH):
-
After deprotecting the N-terminus of the penultimate amino acid, perform the coupling step using Z-D-Asn(Xan)-OH as the amino acid. Due to its value, using 1.5-2 equivalents may be sufficient. Ensure complete dissolution in DMF before activation.
-
Protocol 2: Cleavage and Solution-Phase Cyclization
Materials:
-
Cleavage Reagent: Acetic Acid/Trifluoroethanol/DCM (1:2:7)
-
Cyclization Reagents: HBTU, HOBt, or DPPA (Diphenylphosphoryl azide)
-
Base: DIEA or Sodium Bicarbonate
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Cleavage of Protected Linear Peptide:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with the mild cleavage cocktail (Acetic Acid/TFE/DCM) for 2 hours at room temperature. [12]This cleaves the peptide from the resin while leaving the Xan and other acid-labile side-chain groups intact.
-
Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail.
-
Evaporate the solvent under reduced pressure.
-
Precipitate the crude protected peptide by adding cold diethyl ether. Centrifuge, decant the ether, and dry the peptide.
-
-
N-terminal Z-Group Deprotection:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH or DMF).
-
Add Palladium on Carbon (Pd/C, ~10% by weight).
-
Bubble hydrogen gas through the solution or maintain under a hydrogen atmosphere with vigorous stirring for 4-16 hours.
-
Monitor by HPLC/MS.
-
Filter the catalyst through Celite and evaporate the solvent.
-
-
Solution-Phase Cyclization:
-
Prepare a highly dilute solution of the linear peptide (with free N- and C-termini) in DMF (concentration ~0.1-1 mM).
-
Add the cyclization coupling reagent (e.g., DPPA, 1.5 eq.) and a base (e.g., DIEA, 3 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the disappearance of the linear peptide and the appearance of the cyclic product by RP-HPLC.
-
Once complete, remove the DMF under high vacuum.
-
Protocol 3: Final Deprotection and Purification
Materials:
-
Global Deprotection Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) [12]* Solvents: Diethyl ether (cold), Acetonitrile (ACN), Water (HPLC grade)
Procedure:
-
Global Deprotection:
-
Treat the crude cyclic peptide with the TFA cleavage cocktail for 2-3 hours at room temperature to remove the Xan group and any other remaining side-chain protecting groups.
-
Remove the TFA under a stream of nitrogen.
-
Precipitate the final peptide with cold diethyl ether. Centrifuge to pellet the peptide.
-
Wash the pellet with cold ether 2-3 times.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a minimal amount of aqueous ACN.
-
Purify the cyclic peptide using preparative Reverse-Phase HPLC (RP-HPLC).
-
Analyze the collected fractions by analytical RP-HPLC and confirm the mass by Mass Spectrometry (MS).
-
Lyophilize the pure fractions to obtain the final product as a white powder. [13]
-
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Peptide Purity: The Importance of Protecting Groups like Xanthyl in Boc-Gln(Xan)-OH.
- Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8].
- Google Patents. (2007). WO2008080845A1 - Methods for the synthesis of cyclic peptides.
- BenchChem. (n.d.). Stability and Optimal Storage of Boc-Asn(Xan)-OH: A Technical Guide.
- EvitaChem. (n.d.). Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1.
- ResearchGate. (2018). The Synthesis of Cyclic Peptides.
- Leiden University Scholarly Publications. (n.d.). Synthesis of cyclic peptides as bioconjugation platforms.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis.
- PubMed. (1995). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis.
- PubMed Central (PMC). (2016). Molecular Basis for Activation of a Catalytic Asparagine Residue in a Self-Cleaving Bacterial Autotransporter.
- BenchChem. (n.d.). A Technical Guide to the Chemical Properties and Applications of Boc-Asn(Xan)-OH.
- ResearchGate. (2020). Peptide Bond Cleavage through Asparagine Cyclization.
- Peptideweb.com. (n.d.). Loading protocols.
- National Institutes of Health (NIH). (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Sigma-Aldrich. (n.d.). Boc-Asn(Xan)-OH Novabiochem 65420-40-8.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
Sources
- 1. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular Basis for Activation of a Catalytic Asparagine Residue in a Self-Cleaving Bacterial Autotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy Fmoc-Asn(Xan)-OH (EVT-250780) | 185031-78-1 [evitachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Asn(Xan)-OH Novabiochem 65420-40-8 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing side reactions with Z-D-Asn(Xan)-OH
From the Senior Application Scientist's Desk:
Welcome, researchers. The incorporation of asparagine (Asn) into peptide sequences is a common yet challenging step in synthesis. Without proper precautions, this seemingly simple amino acid can be a significant source of impurities that are difficult to separate, ultimately compromising your final yield and purity. The primary culprits are side-chain dehydration and aspartimide formation.[1]
This guide is designed to provide you with a deep understanding of why these side reactions occur and how to effectively prevent them using Nα-Z-Nγ-xanthyl-D-asparagine (Z-D-Asn(Xan)-OH). The xanthyl (Xan) group is a critical tool in our arsenal, serving the dual purpose of sterically shielding the side-chain amide and improving the derivative's solubility.[2] Here, we will move beyond simple protocols to explore the chemical causality, enabling you to troubleshoot effectively and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when incorporating Asparagine (Asn), and how does the Xan protecting group on Z-D-Asn(Xan)-OH help?
The two main challenges when introducing an Asn residue are:
-
Side-Chain Dehydration: During carboxyl group activation, particularly with carbodiimide reagents (e.g., DCC, DIC), the activated ester can react with the side-chain amide, leading to the irreversible formation of a β-cyanoalanine residue.[2][3] This results in a mass loss of 18 Da in the final peptide.
-
Aspartimide Formation: Sequences containing Asn can form a cyclic succinimide intermediate known as an aspartimide.[1][4] This can occur under both acidic and basic conditions. The aspartimide ring can then reopen to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate chromatographically.[4]
The Xanthyl (Xan) group on Z-D-Asn(Xan)-OH mitigates these issues in two ways:
-
Steric Hindrance: The bulky Xan group physically blocks the side-chain amide, preventing it from being attacked by the activated carboxyl group, thus inhibiting both dehydration and aspartimide formation.[1][5]
-
Improved Solubility: Fmoc-Asn-OH is known for its poor solubility in common synthesis solvents like DMF.[6] The Xan group significantly improves the solubility of the derivative, ensuring more efficient and complete coupling reactions.[2][5]
Q2: I'm observing a mass corresponding to a nitrile (-18 Da) in my crude product. What's happening and how can I prevent it?
This observation is a classic sign of asparagine side-chain dehydration. This occurs when the activated carboxyl group of Z-D-Asn(Xan)-OH is attacked by its own side-chain amide instead of the N-terminal amine of the peptide on the resin. This is particularly prevalent when using carbodiimide-based coupling reagents.[7]
Causality & Prevention Workflow:
Caption: Workflow for diagnosing and preventing Asn dehydration.
Preventative Actions:
-
Use Z-D-Asn(Xan)-OH: The Xan group is your primary defense, effectively shielding the amide.[5]
-
Change Your Coupling Reagent: Switch from carbodiimides to uronium (HBTU, HATU) or phosphonium (PyBOP) salt-based reagents. These are highly efficient and less prone to causing this side reaction.[8][9] BOP reagent, in particular, is known to minimize dehydration byproducts.[8]
-
Use an Additive: If you must use a carbodiimide like DIC, always use it in combination with an additive like 1-hydroxybenzotriazole (HOBt). Pre-activating the amino acid with DIC/HOBt for 10-15 minutes before adding it to the resin can help form the HOBt active ester, reducing the lifetime of the more reactive O-acylisourea intermediate that promotes dehydration.[2]
Q3: My peptide purity is low, and I suspect aspartimide formation. What are the signs, and what is the best strategy to avoid it?
Aspartimide formation is often indicated by the appearance of a pair of peaks in your HPLC chromatogram that are very close to the main product peak. One is your desired α-peptide, and the other is the β-peptide impurity.
Caption: Mechanism of aspartimide formation and subsequent hydrolysis.
Avoidance Strategy:
-
Primary Defense: The use of a side-chain protecting group like Xan on Z-D-Asn(Xan)-OH is the most effective way to suppress aspartimide formation.[1] The steric bulk of the Xan group hinders the ability of the backbone nitrogen to attack the side-chain carbonyl, which is the key step in forming the cyclic imide.
-
Reagent Choice: While less of a factor than protection, using milder reagents and avoiding prolonged exposure to strongly acidic or basic conditions during the synthesis can also help.
Q4: Which coupling reagent should I choose for Z-D-Asn(Xan)-OH for optimal results?
The choice of coupling reagent is critical for achieving high efficiency while minimizing side reactions.[9] Uronium and phosphonium-based reagents are strongly recommended over carbodiimides.
Coupling Reagent Comparison
| Reagent Class | Examples | Performance with Asn(Xan) | Key Considerations |
| Phosphonium Salts | PyBOP, BOP | Excellent. Fast, efficient coupling with minimal risk of dehydration or racemization.[8][10] | BOP generates a carcinogenic byproduct (HMPA); PyBOP is a safer and equally effective alternative.[8][10] |
| Uronium Salts | HBTU, HATU, HCTU | Excellent. Widely used, rapid reaction kinetics, and low racemization tendency.[10] | HATU is often more effective than HBTU for sterically hindered couplings.[10] |
| Carbodiimides | DIC, DCC | Acceptable, but with caution. Higher risk of dehydration. The use of Z-D-Asn(Xan)-OH is essential.[2] | Always use with HOBt. Slower reaction times compared to phosphonium/uronium salts.[2] |
Recommendation: For routine synthesis, HATU or PyBOP are the preferred choices for their high efficiency and safety profile.
Q5: Are there any potential side reactions during the final cleavage and deprotection of the Xan group?
Yes. The Xan group is acid-labile and is removed by Trifluoroacetic Acid (TFA).[5][11] During this acidic cleavage, the Xan group is released as a xanthyl carbocation. This electrophilic species can potentially alkylate electron-rich side chains of other amino acids in your peptide, particularly Tryptophan (Trp).[3]
Mitigation Strategy: This side reaction is effectively suppressed by using a "scavenger" in your cleavage cocktail. Scavengers are nucleophilic reagents that trap the reactive carbocations before they can modify your peptide.
-
Standard Cleavage Cocktail: A common and effective cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water . TIS is an excellent carbocation scavenger. If your sequence contains Trp, adding 2.5% 1,2-ethanedithiol (EDT) is also recommended.
Experimental Protocols
Protocol 1: Recommended Coupling using HATU
This protocol maximizes coupling efficiency and minimizes side reactions.
-
Resin Preparation: Swell the resin-bound peptide in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Nα-deprotection and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x). Neutralize with 5% DIPEA in DMF (2x, 2 min) and wash again with DMF (5x).
-
Activation Solution: In a separate vessel, dissolve Z-D-Asn(Xan)-OH (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the activation solution. Allow to pre-activate for 2-5 minutes at room temperature. The solution may change color.
-
Coupling: Add the activated solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the reaction. A negative test (beads remain colorless or yellow) indicates complete coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.
Protocol 2: Alternative Coupling with DIC/HOBt
Use this protocol if carbodiimides are your only option. The use of Z-D-Asn(Xan)-OH is critical to prevent dehydration.[2]
-
Resin Preparation: Follow Step 1 from the HATU protocol.
-
Pre-activation Solution: In a separate vessel, dissolve Z-D-Asn(Xan)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Activation: Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[2]
-
Coupling: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring & Washing: Follow Steps 5 and 6 from the HATU protocol. Note that coupling times may be longer.
References
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 2, 2026, from [Link]
-
Technical Support Information Bulletin 1161: Removal of N-Xanthyl Groups. (n.d.). AAPPTec. Retrieved February 2, 2026, from [Link]
- Protecting groups for asparagine and glutamine in peptide synthesis. (1988). Google Patents (EP0292228A2).
-
Gausepohl, H., Kraft, M., & Frank, R. W. (1989). Asparagine coupling in Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 287-292. Retrieved February 2, 2026, from [Link]
-
Boc-Asn(Xan)-OH [65420-40-8]. (n.d.). AAPPTec. Retrieved February 2, 2026, from [Link]
-
Morel, B., et al. (2012). On the turn-inducing properties of asparagine: the structuring role of the amide side chain, from isolated model peptides to crystallized proteins. Physical Chemistry Chemical Physics, 14(20), 7255-7264. Retrieved February 2, 2026, from [Link]
-
Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Journal of the American Chemical Society, 118(18), 4506-4511. Retrieved February 2, 2026, from [Link]
-
Yusuf, A. O., et al. (2014). Protection of the amide side-chain of asparagine with the 1-tetralinyl group in the solid-phase peptide synthesis of lysine-vasopressin. ResearchGate. Retrieved February 2, 2026, from [Link]
-
Coupling Reagents. (n.d.). AAPPTec. Retrieved February 2, 2026, from [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved February 2, 2026, from [Link]
-
Vasanth, S. B., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved February 2, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Troubleshooting Z-D-Asn(Xan)-OH Coupling
Status: Operational Ticket ID: Z-ASN-XAN-001 Severity: High (Synthesis Stalled) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Triple Threat" of Z-D-Asn(Xan)-OH
Coupling Z-D-Asn(Xan)-OH is notoriously difficult because it presents a convergence of three distinct chemical challenges. If your coupling is incomplete, it is likely due to one (or a combination) of these factors:
-
Steric Shielding (The Xanthyl Factor): The Xanthyl (Xan) group on the amide side chain is massive. While it effectively prevents dehydration into nitriles, it acts as a steric umbrella, shielding the activated carboxylate from the nucleophilic amine of the resin-bound peptide.
-
Solubility (The Aggregation Factor): Xanthyl-protected amino acids are highly hydrophobic and prone to rapid crystallization in standard DCM or DMF solutions, often precipitating before the reaction can occur.
-
Chiral Mismatch (The D-Isomer Factor): If you are coupling a D-amino acid onto an L-amino acid chain, the reaction kinetics are inherently slower due to the mismatched chiral environment, exacerbating the steric issues.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: The reaction mixture turned cloudy/precipitated immediately. What happened?
Diagnosis: Solvent incompatibility.[1][2] Z-D-Asn(Xan)-OH has poor solubility in pure Dichloromethane (DCM) and marginal solubility in Dimethylformamide (DMF) at high concentrations. The Fix:
-
Switch Solvents: Use N-Methyl-2-pyrrolidone (NMP) as your primary solvent. NMP has higher solvency for hydrophobic protected amino acids.[1]
-
Add Co-solvents: If NMP is unavailable, use a mixture of DMF/DMSO (80:20) . The DMSO disrupts aggregation and improves solubility of the Xanthyl derivative.
-
Heat (Cautiously): Gently warm the amino acid solution to 40°C before adding the coupling reagent to ensure complete dissolution.
Q2: I am using DIC/HOBt, but the Kaiser test remains positive after 24 hours.
Diagnosis: Insufficient activation power. Carbodiimide couplings (DIC/DCC) are often too slow for sterically hindered residues like Asn(Xan). The slow kinetics allow the active ester to hydrolyze or the amine to aggregate before the bond forms. The Fix:
-
Upgrade Reagents: Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) combined with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Why? HOAt provides a "neighboring group effect" via its pyridine nitrogen, which accelerates the reaction rate by up to 100x compared to HOBt, specifically aiding sterically hindered couplings.
Q3: I see a peak -18 Da from my target mass. Is this a deletion?
Diagnosis: Dehydration (Nitrile Formation).
This is likely the formation of
-
Avoid Pre-activation: Do not pre-activate the amino acid for more than 30 seconds. Mix reagents and add to the resin immediately.
-
Base Management: Use Collidine (TMP) instead of DIPEA. Collidine is a weaker, more sterically hindered base that reduces the risk of base-catalyzed elimination and racemization.
Q4: Is the "Z" group (Benzyloxycarbonyl) interfering?
Diagnosis: Unlikely to be the coupling interference, but relevant for strategy. The Z group is less bulky than Fmoc but more stable. It does not cause the coupling issue, but ensure your cleavage strategy is compatible. Note: If you are doing SPPS, Z-removal usually requires strong acid (HBr/AcOH, HF) or hydrogenolysis, which are not standard for Fmoc/tBu protocols. Ensure your resin linkage is compatible with Z-removal conditions if you plan to extend the chain further.
Part 2: Optimized Experimental Protocol
Objective: Quantitative coupling of Z-D-Asn(Xan)-OH to a resin-bound amine.
Materials
-
Amino Acid: Z-D-Asn(Xan)-OH (3.0 equivalents relative to resin loading)
-
Coupling Reagent: HATU (2.9 eq)
-
Additive: HOAt (3.0 eq) - Critical for sterics
-
Base: 2,4,6-Collidine (6.0 eq) or DIPEA (6.0 eq)
-
Solvent: Anhydrous NMP (preferred) or DMF.
Step-by-Step Workflow
-
Resin Preparation:
-
Swell the resin in DCM for 20 mins, then wash 3x with NMP.
-
Ensure the N-terminal amine is deprotected and free-based (wash with 5% DIPEA/NMP if coming from an acid wash).
-
-
Dissolution (The Critical Step):
-
Dissolve Z-D-Asn(Xan)-OH and HOAt in the minimum amount of NMP.
-
Checkpoint: If the solution is cloudy, add dry DMSO dropwise until clear. Do not proceed with a suspension.
-
-
Activation (In Situ):
-
Add HATU to the amino acid solution.
-
Immediately add the Base (Collidine/DIPEA).
-
Shake for 15-30 seconds (color usually turns yellow/orange).
-
Action: Pour immediately onto the resin. Do not wait.
-
-
Coupling Reaction:
-
Agitate at room temperature for 2 hours .
-
Optional: For extremely difficult sequences, microwave irradiation at 50°C for 10 minutes can drive the reaction, but risks racemization of the D-isomer. Use as a last resort.
-
-
Monitoring & Recoupling:
-
Wash resin 3x NMP.
-
Perform a Chloranil Test (preferred for secondary amines) or Kaiser Test (primary amines).
-
If positive: Do not acetylate (cap). Perform a Double Coupling using a different activation chemistry (e.g., PyBOP/HOAt) to target different kinetic pathways.
-
Part 3: Troubleshooting Logic Visualization
The following diagram illustrates the decision matrix for resolving incomplete coupling based on observable symptoms.
Caption: Decision tree for diagnosing Z-D-Asn(Xan)-OH coupling failures based on solubility, reagents, and mass spec data.
Part 4: Comparative Data
Table 1: Solubility of Z-D-Asn(Xan)-OH in Common Solvents
| Solvent | Solubility Rating | Notes |
| DCM | Poor (< 0.05 M) | Rapid precipitation; avoid for coupling. |
| DMF | Moderate (0.1 - 0.2 M) | May require heating; stable for short periods. |
| NMP | Excellent (> 0.3 M) | Recommended solvent; reduces aggregation. |
| DMSO | High | Use as co-solvent (max 20%) to break secondary structures. |
Table 2: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Reagent | Reactivity | Risk of Epimerization | Recommendation |
| DIC/HOBt | Low | Low | Not Recommended. Too slow for Xan-protected Asn. |
| PyBOP/HOAt | High | Moderate | Good alternative if HATU fails. |
| HATU/HOAt | Very High | Moderate | Gold Standard. HOAt aids steric access. |
| COMU | High | Low | Excellent newer generation alternative. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455–2504.
- Context: definitive guide on protecting group stability, specifically detailing the Xanthyl group's role in preventing amide dehydr
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis."[7] Tetrahedron, 60(11), 2447-2467.
- Context: Establishes HATU/HOAt as the superior choice for sterically hindered couplings compared to carbodiimides.
-
Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development, 22(7), 760–772.
- Context: Discusses the evolution of reagents and the specific utility of HO
-
Sigma-Aldrich (Merck). "Peptide Coupling Reagents Guide."
- Context: Technical data verifying the mechanism of phosphonium and uronium salts in minimizing side reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
Technical Support Center: Optimization of Z-D-Asn(Xan)-OH Coupling
Executive Summary
Coupling Z-D-Asn(Xan)-OH (N-Benzyloxycarbonyl-D-Asparagine-β-xanthyl ester) presents a "triad of difficulty" for peptide chemists:
-
Steric Hindrance: The bulky 9-xanthyl (Xan) side-chain protecting group significantly retards nucleophilic attack, slowing coupling kinetics.
-
Racemization Risk: D-amino acids are inherently prone to racemization during activation. Prolonged coupling times required by the steric bulk of Xan further increase this risk.
-
Solubility: While Xan improves solubility compared to unprotected Asn, the Z-protected derivative can still exhibit aggregation in standard solvents like DCM.
This guide provides a self-validating optimization protocol to balance reaction velocity (yield) against optical purity (enantiomeric excess).
Module 1: Diagnostic Matrix & Decision Tree
Use this workflow to identify the root cause of coupling failure before altering your protocol.
Troubleshooting Visualizer
Figure 1: Diagnostic logic flow for identifying the bottleneck in Z-D-Asn(Xan)-OH coupling.
Symptom & Solution Table
| Symptom | Probable Cause | Corrective Action |
| Precipitation immediately upon adding AA to solvent. | Poor solubility of the Xan group in DCM or low-grade DMF. | Switch solvent to NMP (N-Methyl-2-pyrrolidone) or add 10% DMSO . Ensure DMF is "Amine-free" grade. |
| Low Yield (Positive Kaiser/Chloranil Test after 2 hrs). | Steric hindrance of the Xanthyl group preventing acylation. | Switch activator to HATU/HOAt . Avoid Carbodiimides (DIC) as they are too slow for this bulky residue. |
| Racemization (Presence of L-Asn peak on Chiral HPLC). | Over-activation or high base concentration (DIPEA). | Replace DIPEA with 2,4,6-Collidine (weaker base).[1] Perform coupling at 0°C for the first hour. |
| Nitrile Formation (Dehydration of side chain). | Over-activation of the side chain amide. | The Xan group largely prevents this, but ensure no excess base is used. Use exactly 1.0 eq of base relative to activator. |
Module 2: Optimized Experimental Protocol
This protocol is designed for Solid Phase Peptide Synthesis (SPPS) but is adaptable to solution phase.
Reagents
-
Amino Acid: Z-D-Asn(Xan)-OH (3.0 equivalents relative to resin loading)
-
Activator: HATU (2.9 eq) or COMU (2.9 eq)
-
Base: 2,4,6-Collidine (6.0 eq) — Preferred over DIPEA to suppress racemization.
-
Additive: HOAt (3.0 eq) — Critical for catalytic acceleration.
Step-by-Step Methodology
-
Solubilization (Critical Step):
-
Dissolve Z-D-Asn(Xan)-OH and HOAt in minimal NMP.
-
Note: If the solution is cloudy, add anhydrous DMSO dropwise until clear. Do not proceed with a suspension.
-
-
Temperature Control:
-
Cool the amino acid solution and the reaction vessel (resin slurry) to 0°C using an ice bath.
-
Scientific Rationale: Lowering temperature reduces the rate of base-catalyzed proton abstraction (racemization) more significantly than it reduces the rate of acylation [1].
-
-
In-Situ Activation:
-
Add the HATU to the amino acid solution.
-
Immediately add the Collidine.
-
Do not pre-activate for more than 30 seconds. Prolonged pre-activation of Z-protected species, especially D-isomers, allows formation of the oxazolone intermediate, which is the primary pathway for racemization [2].
-
-
Coupling:
-
Add the activated mixture to the resin.[5]
-
Agitate at 0°C for 30 minutes , then allow to warm to room temperature.
-
Continue agitation for 60-90 minutes total.
-
-
Monitoring & Quenching:
-
Perform a Kaiser test (for primary amines).[6]
-
If positive (incomplete), do not extend time beyond 2 hours. Instead, wash resin and perform a double coupling using fresh reagents (1.5 eq).
-
Module 3: Scientific FAQs
Q1: Why use the Xanthyl (Xan) group if it causes steric hindrance? Why not Trityl (Trt)?
A: While Trityl (Trt) is common in Fmoc chemistry, Xanthyl is often preferred in Boc or Z-based strategies because of its specific acid-lability profile. Xan protects the amide nitrogen (
Q2: Why is Z-D-Asn(Xan)-OH more prone to racemization than the L-isomer?
A: Chemically, the propensity is similar, but the consequence is often more strictly monitored in D-amino acid therapeutics. Mechanistically, the electron-withdrawing nature of the urethane protecting group (Z) usually suppresses racemization (unlike Acetyl or Benzoyl). However, the slow kinetics caused by the Xan group means the activated ester sits unreacted for longer. The longer the activated species exists in the presence of base, the higher the probability of
Q3: Can I use DIC/HOBt instead of HATU? A: We strongly advise against it for this specific residue. Carbodiimide couplings (DIC) are kinetically slower. With the massive Xanthyl group, a DIC coupling might take 12-24 hours to complete. Such long exposure at room temperature significantly increases the risk of aggregation and racemization. HATU or COMU provides the "snap" coupling needed to finish the reaction before side reactions occur [5].
Q4: How do I remove the Z-group and Xan-group? A: This is a crucial distinction:
-
Z-group (N-term): Removed by Hydrogenolysis (
) or strong acid ( ). It is stable to TFA.[2] -
Warning: If you treat this molecule with TFA, you will deprotect the side chain (Xan) but not the N-terminus (Z). This is useful for orthogonal side-chain modification but fatal if you intended to deprotect the N-terminus for the next coupling.
References
-
Steinauer, R., et al. (1989). "Racemization of D-amino acids during peptide synthesis." Bachem Monographs.
-
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.
-
Aapptec Technical Support. "Boc-Asn(Xan)-OH Application Notes." Peptide Synthesis Guide.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.
Sources
Technical Support Guide: Simultaneous Deprotection of Z- and Xan- Groups
Department: Peptide Synthesis Applications & Technical Support Subject: Global Deprotection Strategies for Z- (Benzyloxycarbonyl) and Xan- (Xanthyl) Orthogonality Reference ID: TS-DEP-ZX-001
Executive Summary & Chemical Logic
The Challenge: You are attempting to remove two protecting groups with fundamentally different lability profiles in a single step.
-
Z-Group (Cbz): Requires strong acid (HF, TFMSA, HBr) or hydrogenolysis (
). It is stable to mild acids (TFA). -
Xan-Group (Xanthyl): Used primarily for Asn/Gln side-chain protection. It is acid-labile (TFA) but generally resistant to standard hydrogenolysis.
The Conflict: Standard TFA cleavage removes Xan but leaves Z intact. Standard hydrogenolysis removes Z but leaves Xan intact.
The Solution: To achieve simultaneous deprotection, you must utilize a Strong Acidolytic Pathway . The conditions required to cleave the Z-group (the "harder" target) will inherently cleave the Xan-group (the "softer" target). The critical risk in this process is not the cleavage itself, but the massive generation of electrophilic species (benzyl and xanthyl cations) that will permanently alkylate nucleophilic side chains (Trp, Tyr, Met, Cys) if not aggressively scavenged.
Core Protocol: The TFMSA "High-Acid" Method
Note: While anhydrous Hydrogen Fluoride (HF) is the historical gold standard, we recommend Trifluoromethanesulfonic Acid (TFMSA) for most laboratories due to its comparable efficacy without the extreme safety hazards of HF gas.
Reagents Required
-
TFMSA (Trifluoromethanesulfonic acid): The driving force for Z-removal.
-
TFA (Trifluoroacetic acid): Solvent and primary acid for Xan-removal.
-
Thioanisole: Critical "soft" nucleophile scavenger.
-
EDT (1,2-Ethanedithiol): Essential if Met/Trp/Cys are present.
-
m-Cresol: Scavenger for carbocations.
Step-by-Step Procedure
-
Preparation: Ensure the peptide-resin (or protected peptide) is dry and free of washing solvents (DMF/DCM).
-
Cocktail Assembly (The "Low-High" Approach):
-
Pre-mix Scavengers: In a round-bottom flask, mix Thioanisole : EDT (2:1 ratio) .
-
Add Peptide: Suspend the peptide in the scavenger mix.
-
Add TFA: Add TFA (10 mL per gram of resin). Stir for 5–10 minutes. Note: This initiates Xan removal.
-
Add TFMSA:Slowly add TFMSA (1 mL per gram of resin) dropwise while cooling on ice (0°C). The reaction is exothermic.
-
-
Reaction:
-
Termination:
-
Precipitate directly into cold diethyl ether (or MTBE).[2]
-
Wash the pellet 3x with cold ether to remove the scavengers and cleaved protecting groups.
-
Mechanism & Scavenger Logic (Visualized)
The following diagram illustrates the simultaneous cleavage pathways and the critical role of the scavenger cocktail in preventing side-chain alkylation.
Figure 1: Mechanistic flow of simultaneous acidolysis. Note that both groups generate reactive cations that must be intercepted by scavengers to prevent permanent peptide damage.
Troubleshooting & FAQs
Q1: I used H2/Pd-C (Hydrogenolysis) to remove the Z-group, but the Xan-group remains. Why?
A: This is chemically expected.[4] The Xanthyl group is an acid-labile trityl-type derivative. It is sterically bulky and generally resistant to catalytic hydrogenolysis under standard conditions (neutral MeOH/EtOAc).
-
Correction: You must treat the hydrogenated peptide with TFA/Scavengers in a second step, or switch to the TFMSA method described above for a "one-pot" result.
Q2: I see a +90 Da or +181 Da adduct on my Mass Spec after deprotection.
A: This indicates Scavenger Failure .
-
+90 Da: Likely a Benzyl adduct (from Z-group) on Tryptophan or Tyrosine.
-
+181 Da: Likely a Xanthyl adduct on Tryptophan.
-
Fix: Increase the concentration of Thioanisole and EDT . If Tryptophan is present, ensure you are using a "Low-High" TFMSA protocol to minimize the contact time of the peptide with the cations.
Q3: My peptide precipitated during the TFMSA addition.
A: TFMSA increases the ionic strength of the solution significantly. Hydrophobic peptides may aggregate.
-
Fix: Increase the volume of TFA solvent before adding TFMSA. You can also add a small amount of DCM (Dichloromethane) to the cocktail to solubilize hydrophobic regions, though this slows the reaction slightly.
Q4: Can I use HBr/Acetic Acid instead of TFMSA?
A: Yes, HBr/AcOH is a classic method for Z-removal and will remove Xan.
-
Warning: HBr is prone to causing oxidation (Met -> Met-Sulfoxide) and can be harsh on sensitive sequences (Asp-Gly rearrangement). TFMSA is generally cleaner and more controllable.
Scavenger Selection Matrix
Use the following table to customize your scavenger cocktail based on your peptide sequence.
| Amino Acid Present | Primary Risk | Recommended Additive | Mechanism |
| Trp (Tryptophan) | Alkylation by Xan+/Bn+ | Indole or EDT | Competes with Trp ring for cations. |
| Met (Methionine) | Oxidation / Benzylation | Thioanisole + EDT | Reduces sulfoxides; traps cations.[5] |
| Tyr (Tyrosine) | Alkylation (Ortho-position) | m-Cresol | Protects phenolic ring. |
| Cys (Cysteine) | S-Alkylation | EDT (High Conc.) | Keeps thiols reduced and scavenges. |
References
- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1986). Mechanisms for the removal of benzyl-protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251.
-
Royal Society of Chemistry. (2010). General Procedure for the deprotection of the Z-group or benzyl ester. Polymer Chemistry Supplementary Information. Retrieved from [Link]
Sources
Technical Support Center: Purification of Peptides Containing D-Asn(Xan)
Introduction
Welcome to the technical support guide for the purification of peptides incorporating the D-isomer of Asparagine with a Xanthenyl (Xan) side-chain protecting group. The use of D-amino acids is a critical strategy in drug development to enhance peptide stability against enzymatic degradation. The Xan group is employed on the side-chain amide of asparagine to prevent dehydration and side reactions during the crucial activation step in solid-phase peptide synthesis (SPPS).[1] However, the bulky and hydrophobic nature of the Xan group introduces specific challenges during the final cleavage and purification stages.
This guide provides in-depth, field-tested answers and protocols to help you navigate these challenges, ensuring high purity and recovery of your target peptide.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the Xanthenyl (Xan) protecting group on D-Asn?
The Xan group serves two primary functions. First, it protects the side-chain amide of asparagine from potential dehydration to a nitrile during the carbodiimide-mediated activation step of peptide coupling.[1] Second, its bulky, hydrophobic nature can improve the solubility of the protected amino acid derivative during synthesis.[1] It is an acid-labile protecting group, designed to be removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.[1][2]
Q2: What are the main challenges associated with purifying peptides containing D-Asn(Xan)?
The primary challenges stem from the properties of the Xan group itself:
-
Incomplete Deprotection: The Xan group is highly acid-labile but can sometimes be difficult to remove completely, leading to contamination of the final product with a +179 Da modification (mass of Xan group minus H).
-
Hydrophobicity: The protected peptide is significantly more hydrophobic than its deprotected form. This can lead to aggregation, poor solubility in standard HPLC solvents, and challenging chromatographic behavior like peak broadening.[3]
-
Cation Scavenging: Upon cleavage by TFA, the Xan group is released as a reactive xanthenyl cation. This cation can re-attach to nucleophilic residues in the peptide, particularly Tryptophan (Trp), but also Tyrosine (Tyr) and Methionine (Met), creating unwanted adducts.[4][5]
Q3: How do I confirm the complete removal of the Xan group?
The most reliable method is mass spectrometry (MS). After cleavage and before preparative HPLC, analyze a small aliquot of the crude peptide. Look for a mass corresponding to the fully deprotected peptide. The presence of a peak at [M+179.n]+, where 'n' is the number of Asn(Xan) residues, indicates incomplete deprotection. Efficient characterization is best achieved by combining Reverse-Phase HPLC (RP-HPLC) with MS analysis.[6]
Troubleshooting Guide
Problem 1: Mass spectrometry of my crude peptide shows a major peak at +179 Da relative to the expected mass.
-
Probable Cause: Incomplete acid-catalyzed removal (acidolysis) of the Xan protecting group from the D-Asn side chain. This can be due to insufficient cleavage time, a non-optimal cleavage cocktail, or steric hindrance around the D-Asn(Xan) residue.
-
Solution:
-
Extend Cleavage Time: For many peptides, a standard 1.5 to 2.5-hour cleavage is sufficient.[7] However, for sequences with multiple bulky groups or those known to aggregate, extending the cleavage time to 3-4 hours can significantly improve deprotection.[4][8] Monitor a time course to find the optimal duration.
-
Optimize the Cleavage Cocktail: Ensure your cleavage cocktail contains a sufficient concentration of scavengers to drive the reaction forward and prevent re-attachment. A robust, general-purpose cocktail is essential. See Protocol 1 for a recommended formulation.
-
Re-Cleavage: If the crude material is already precipitated, it can be redissolved in neat TFA, treated with fresh scavengers, and stirred for an additional 1-2 hours to complete the deprotection.
-
Problem 2: My peptide has very poor solubility in the HPLC mobile phase (Water/Acetonitrile).
-
Probable Cause: The peptide, even after deprotection, may be highly hydrophobic or prone to aggregation, a common issue with complex sequences.[3]
-
Solution:
-
Initial Dissolution: Instead of directly using the mobile phase, try dissolving the lyophilized crude peptide in a stronger organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) first.[9] Inject this solution directly onto the HPLC. Ensure your column and system are compatible with these solvents.
-
Elevated Column Temperature: Increasing the column temperature to 40-60°C can dramatically improve the solubility of hydrophobic peptides, leading to sharper peaks and better recovery.
-
Use of Chaotropic Agents: For extremely difficult cases, consider adding a small amount of a chaotropic agent like Guanidine HCl (up to 1 M) or Urea to the initial sample solvent to disrupt aggregation. This is generally reserved for analytical scale due to the difficulty of removal.
-
Problem 3: My HPLC chromatogram shows broad peaks and poor resolution.
-
Probable Cause: This can be due to on-column aggregation, slow conformational changes of the peptide, or secondary interactions with the stationary phase. The bulky nature of peptides containing modifications like D-Asn can exacerbate these issues.
-
Solution:
-
Change the Stationary Phase: If using a standard C18 column, the high hydrophobicity of the peptide might cause irreversible binding.[3] Switch to a less hydrophobic stationary phase, such as a C8 or C4 column, which can improve peak shape and recovery for hydrophobic molecules.[9]
-
Optimize the Gradient: Employ a shallower gradient. A slow gradient (e.g., 0.5% change in organic solvent per minute) around the expected elution point of your peptide can significantly improve the separation of closely eluting impurities from the main product.
-
Modify the Mobile Phase: While TFA is standard, sometimes other ion-pairing agents can alter selectivity and improve peak shape. Consider using 0.1% formic acid for MS-compatibility or exploring different pH conditions if your peptide's charge state can be favorably manipulated.
-
Key Experimental Protocols
Protocol 1: Optimized Cleavage and Deprotection
This protocol is designed for the robust cleavage of peptides from the resin and simultaneous removal of acid-labile side-chain protecting groups like Xan, Trt, Pbf, and tBu. The key is the use of a scavenger cocktail to "trap" the reactive carbocations generated during the process.[2][4][10]
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic Acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (deionized)
-
Cold Diethyl Ether
Procedure:
-
Prepare the Cleavage Cocktail: In a fume hood, prepare the recommended "Reagent K" cleavage cocktail.[5] For 10 mL, combine:
-
8.25 mL TFA
-
0.5 mL Phenol
-
0.5 mL Water
-
0.5 mL Thioanisole
-
0.25 mL EDT
-
Rationale: This mixture provides a strong acid (TFA) for cleavage, while TIS is a highly effective scavenger for trityl and other carbocations, and EDT helps scavenge other reactive species and protects cysteine residues.[4][11] Water is crucial for hydrolyzing t-butyl esters. Phenol and Thioanisole are additional effective scavengers.[5]
-
-
Reaction Setup: Place the dried peptide-resin (e.g., up to 0.25 mmol) in a suitable reaction vessel. Add the cleavage cocktail (approx. 10 mL per gram of resin).[7]
-
Cleavage Reaction: Stopper the vessel and let it stir or agitate gently at room temperature for 2.5 to 3 hours. The resin may turn a deep yellow or red color as the protecting groups are cleaved.[8]
-
Peptide Isolation: Filter the resin and collect the TFA filtrate.
-
Precipitation: Add the TFA filtrate dropwise to a 50 mL conical tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Washing: Centrifuge the tube, decant the ether, and wash the peptide pellet twice more with cold ether to remove residual scavengers.
-
Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen.
-
Lyophilization: Dissolve the crude peptide in a minimal amount of a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder ready for purification.
Protocol 2: RP-HPLC Purification
Equipment and Reagents:
-
Preparative RP-HPLC system with a UV detector
-
C4 or C8 preparative column (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Crude, lyophilized peptide
Procedure:
-
Sample Preparation: Dissolve the crude peptide at a concentration of 10-20 mg/mL. If solubility is an issue, use a minimal amount of DMSO and then dilute with Mobile Phase A.
-
Column Equilibration: Equilibrate the C4 or C8 column with 95% Mobile Phase A / 5% Mobile Phase B for at least 3 column volumes.
-
Analytical Scout Run: Before the preparative run, perform a fast analytical run (e.g., 5-95% B over 15 minutes) on an analytical column of the same chemistry to determine the retention time of the target peptide.
-
Preparative Run: Inject the sample onto the preparative column. Use a shallow gradient based on the scout run. A typical gradient is shown in the table below.
-
Fraction Collection: Monitor the chromatogram at 220 nm and 280 nm. Collect fractions corresponding to the main peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and MS to confirm purity and identity. Pool the pure fractions.
-
Lyophilization: Freeze and lyophilize the pooled fractions to obtain the final, purified peptide.
Data Summary Tables
Table 1: Common Cleavage Cocktails
| Reagent Name | Composition (v/v/w) | Target Residues / Comments |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | A robust, universal cocktail effective for peptides with Trp, Met, Cys, and Arg.[5] Recommended for D-Asn(Xan). |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | A good "odorless" alternative to Reagent K. TIS is an excellent scavenger for trityl-based groups like Xan.[7] |
| TFA/TIS/H₂O | TFA/TIS/H₂O (95:2.5:2.5) | A simpler cocktail suitable for peptides without sensitive residues like Trp, Met, or Cys. |
Table 2: Example HPLC Gradients for Purification
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) | Comments |
| 0-5 | 10 | 15 | Initial column wash and equilibration |
| 5-10 | 10 -> 25 | 15 | Fast initial ramp to remove early eluting impurities |
| 10-50 | 25 -> 45 | 15 | Shallow separation gradient. Adjust range based on analytical run. |
| 50-55 | 45 -> 95 | 15 | Column cleaning |
| 55-60 | 95 | 15 | Hold for full strip |
| 60-65 | 95 -> 10 | 15 | Re-equilibration |
References
-
Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
GenScript. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. Retrieved from [Link]
-
Han, Y., et al. (1996). Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. The Journal of Organic Chemistry, 61(19), 6326-6339. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Reddit. (2025, March 4). How to retain a short hydrophobic peptide on the HPLC. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. Retrieved from [Link]
-
Ulmschneider, J. P., & Ulmschneider, M. B. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. Retrieved from [Link]
-
PubMed. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
-
ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved from [Link]
- Google Patents. (n.d.). EP 0292228 A2 - Protecting groups for asparagine and glutamine in peptide synthesis.
-
MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]
-
ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Collins, J. M., Porter, K. A., & Barany, G. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 101(6), 543–558. Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. selectscience.net [selectscience.net]
- 3. genscript.com [genscript.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. biotage.com [biotage.com]
Technical Support Center: Managing Aggregation of Peptides with D-Amino Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for managing the aggregation of peptides, with a specific focus on the strategic use of D-amino acids. Here, we combine mechanistic explanations with field-proven protocols to help you overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding peptide aggregation and the role of D-amino acids.
Q1: What is peptide aggregation and why is it a problem?
Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures ranging from small oligomers to large, highly organized amyloid fibrils.[1] This is a significant challenge in peptide therapeutics development because aggregation can lead to:
-
Reduced Bioactivity: Aggregated peptides may not adopt the correct conformation to bind to their intended biological targets, leading to a loss of therapeutic efficacy.
-
Poor Solubility: Aggregates are often insoluble, making formulation and administration difficult.[2]
-
Immunogenicity: The introduction of aggregated peptides into biological systems can trigger an unwanted immune response.[3]
-
Manufacturing Failures: Aggregation during solid-phase peptide synthesis (SPPS) or purification can result in low yields and failed batches.[4]
Aggregation is often driven by the formation of intermolecular hydrogen bonds that stabilize structures like β-sheets, particularly in peptides with a high content of hydrophobic amino acids.[2][5]
Q2: How do D-amino acids help prevent or reduce peptide aggregation?
The incorporation of D-amino acids is a powerful strategy to mitigate aggregation.[6] The primary mechanism is the disruption of the highly ordered structures that underpin aggregation, particularly β-sheets.
-
Mechanism of Action: Naturally occurring peptides are composed exclusively of L-amino acids. This stereochemical uniformity allows peptide chains to align perfectly, forming the extensive hydrogen bond networks required for stable β-sheet formation. Introducing a D-amino acid, with its opposite stereochemistry, creates a "kink" or steric clash in the peptide backbone.[5] This disruption prevents the chains from packing tightly, thereby acting as a "β-sheet breaker" and hindering the aggregation process.[7]
Q3: Can the inclusion of D-amino acids completely guarantee my peptide will not aggregate?
No, it is not a guarantee. While D-amino acids are highly effective, aggregation is a complex phenomenon influenced by multiple factors:
-
Peptide Sequence: The overall hydrophobicity and the propensity of the sequence to form secondary structures remain critical drivers.[2]
-
Peptide Concentration: Higher concentrations increase the probability of intermolecular interactions.[5]
-
Extrinsic Factors: Environmental conditions such as pH, temperature, ionic strength, and the presence of organic co-solvents play a significant role.[2][3]
In some cases, D-amino acid peptides can still form aggregates, though they may be less structured ("amorphous") and potentially less toxic than the highly organized fibrils formed by their L-amino acid counterparts.[8]
Q4: Are there any downsides to incorporating D-amino acids?
While beneficial for aggregation and proteolytic resistance, the inclusion of D-amino acids can alter the peptide's biological activity.[7] The precise three-dimensional structure required for receptor binding or enzyme inhibition can be affected. Therefore, it is crucial to empirically test the activity of any D-amino acid-modified peptide against its all-L-amino acid equivalent.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured guidance for specific problems you may encounter in the lab.
Problem 1: My D-amino acid peptide won't dissolve.
Poor solubility is a primary indicator of aggregation or intrinsic hydrophobicity. A systematic approach is required to find a suitable solvent system without compromising peptide integrity.
The following diagram outlines a logical, step-by-step process for tackling solubility issues.
Caption: Systematic workflow for peptide solubilization.
Always start with a small aliquot of your peptide for solubility testing.[9] The choice of solvent depends on the peptide's net charge and hydrophobicity.[2][10]
| Agent Type | Examples | Mechanism of Action | Starting Concentration | Pros | Cons |
| Aqueous Buffers | Sterile Water, PBS, Tris | Solvates charged and polar groups. | N/A | Physiologically compatible. | Ineffective for hydrophobic or aggregating peptides.[11] |
| pH Adjustment | 0.1% Acetic Acid, 0.1% NH₄OH | Increases net charge, moving pH away from the isoelectric point (pI) to enhance electrostatic repulsion.[2] | Add dropwise to stock. | Simple and effective for charged peptides. | Can affect peptide stability or activity; not for use in buffered assays. |
| Organic Co-solvents | DMSO, DMF, Acetonitrile (ACN) | Disrupt hydrophobic interactions driving aggregation. | 10-50% in water, then dilute. | Very effective for hydrophobic peptides. | Can be incompatible with cell-based assays (>1% DMSO); may promote helical structures.[6] |
| Chaotropic Agents | Guanidine HCl, Urea | Strong denaturants that disrupt hydrogen bonds and unfold aggregates. | 6-8 M | Can dissolve even highly aggregated peptides. | Destroys secondary structure; must be removed before functional assays. |
Note: Sonication can aid dissolution for all solvent types, but use short bursts on ice to avoid heating.[9] Peptides with Met or Cys residues should not be dissolved in DMSO to avoid oxidation.
Problem 2: I observe aggregation during Solid-Phase Peptide Synthesis (SPPS).
Aggregation on the resin is a major cause of failed synthesis, leading to incomplete coupling and deprotection steps.[12] This is particularly common for hydrophobic sequences.[13]
Indicators of On-Resin Aggregation:
-
Resin Shrinking: The resin beads fail to swell properly in the synthesis solvent.[4]
-
Slow or Failed Reactions: Positive ninhydrin tests after coupling or incomplete Fmoc removal.
-
Physical Clumping: The resin beads stick together and do not move freely during agitation.[14]
-
Switch Solvents: If using DMF, switch to N-Methyl-2-pyrrolidone (NMP). NMP has a lower polarity and can be more effective at solvating hydrophobic peptide chains, preventing on-resin aggregation.[15]
-
Elevate Temperature: Increase the reaction temperature for coupling steps to 50-75°C. This provides additional kinetic energy to disrupt secondary structures and improve reaction rates.
-
Incorporate "Difficult Sequence" Reagents:
-
Use Oxyma Pure/COMU: These coupling reagents can show higher efficiency than standard benzotriazole-based reagents, especially for complex sequences.[16]
-
Add Chaotropic Salts: For problematic couplings, adding a low concentration of a chaotropic salt like LiCl to the coupling solution can help disrupt on-resin hydrogen bonding.
-
-
Strategic Amino Acid Substitution: If the sequence allows, consider replacing a problematic hydrophobic residue with a pseudoproline dipeptide or a Dmb-protected amino acid. These derivatives are designed to temporarily disrupt interchain hydrogen bonding during synthesis.[4]
Problem 3: How do I detect and quantify aggregation in my final peptide solution?
It is crucial to characterize the aggregation state of your peptide solution before use. Relying on visual inspection alone is insufficient, as soluble oligomers are invisible to the naked eye. A combination of orthogonal analytical methods is recommended.[3][17]
| Technique | Principle | Information Gained | Best For |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity caused by the Brownian motion of particles.[18] | Hydrodynamic radius (size), size distribution, and polydispersity.[19] | Rapidly detecting the presence of large aggregates and assessing overall sample homogeneity.[20] |
| Thioflavin T (ThT) Assay | ThT dye fluoresces strongly upon binding to the cross-β-sheet structure of amyloid fibrils.[21] | Quantifying the kinetics of amyloid fibril formation (lag time, growth rate).[1] | Specifically detecting and monitoring the formation of ordered, amyloid-like aggregates. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic size as they pass through a porous column. | Detecting and quantifying different species (monomer, dimer, oligomers, large aggregates). | Quantifying the proportion of monomer vs. aggregated species in a sample.[3] |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light.[22] | Provides information on the secondary structure content (α-helix, β-sheet, random coil). | Monitoring conformational changes, such as the transition from random coil to β-sheet during aggregation.[23] |
This protocol outlines a standard in situ plate reader assay to monitor the kinetics of aggregation.[24]
-
Preparation:
-
Prepare a 1 mM ThT stock solution in sterile, filtered water and store it protected from light.[25]
-
Prepare your peptide stock solution at 2x the final desired concentration in the appropriate buffer. Centrifuge or filter (0.22 µm) the stock immediately before use to remove any pre-existing seeds.[24]
-
-
Assay Setup (96-well plate):
-
For each well, add 50 µL of your 2x peptide solution.
-
Add 50 µL of a 2x ThT assay buffer (e.g., 50 mM Glycine buffer, pH 8.5, containing 20 µM ThT). This brings the final ThT concentration to 10 µM.
-
Include controls: buffer + ThT only (blank), and a known aggregating peptide if available (positive control).
-
-
Measurement:
-
Place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[26]
-
Program the reader to take measurements every 5-15 minutes for the desired duration (hours to days), with orbital or linear shaking between reads to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all sample readings.
-
Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated amyloid formation, from which you can determine the lag time and growth rate.[1]
-
Part 3: Mechanistic Visualization
The following diagram illustrates the core principle of how a D-amino acid disrupts the ordered structure of a β-sheet, which is the primary driver of fibrillar aggregation.
Caption: D-amino acids act as β-sheet breakers.
References
-
Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. (2023). Medium. [Link]
-
Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. (2025). Xtalks. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. [Link]
-
D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. Annals of Translational Medicine. [Link]
-
d-Amino Acid Pseudopeptides as Potential Amyloid-Beta Aggregation Inhibitors. (2018). MDPI. [Link]
-
Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. (2022). National Institutes of Health. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification?. (2022). Biomatik. [Link]
-
Peptide Solubilization. JPT. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. (2017). Interface Focus. [Link]
-
Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. PubMed Central. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PubMed Central. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]
-
Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]
- Thioflavin t method for detection of amyloid polypeptide fibril aggregation. (2008).
-
DLS Services for Peptide Development. Zentriforce Pharma. [Link]
-
How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023). Biotage. [Link]
-
Development of modern continuous flow solid phase peptide synthesis: chemistry, automation and sustainability impact. (2025). ConnectSci. [Link]
-
α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. (2018). Bio-protocol. [Link]
-
Protein analysis by dynamic light scattering: methods and techniques for students. PubMed. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central. [Link]
-
A study of protein aggregation processes using Dynamic Light Scattering. Diva-portal.org. [Link]
-
ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]
-
Aggregation by DLS. Novatia, LLC. [Link]
-
Peptide Solubility Guidelines - How to solubilize a peptide. SB-PEPTIDE. [Link]
-
Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. (2017). Royal Society Open Science. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. biosynth.com [biosynth.com]
- 3. xtalks.com [xtalks.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. mdpi.com [mdpi.com]
- 8. D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. bachem.com [bachem.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. peptide.com [peptide.com]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. enovatia.com [enovatia.com]
- 18. medium.com [medium.com]
- 19. Protein analysis by dynamic light scattering: methods and techniques for students - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. zentriforce.com [zentriforce.com]
- 21. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijsra.net [ijsra.net]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. royalsocietypublishing.org [royalsocietypublishing.org]
Validation & Comparative
Technical Comparison: Z-D-Asn(Xan)-OH vs. Boc-D-Asn(Xan)-OH in SPPS
Content Type: Technical Application Guide Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists Focus: Strategic selection for Difficult Sequences and Fragment Condensation
Executive Summary: The Strategic Divergence
In the synthesis of D-amino acid containing peptides—often critical for proteolytic stability in drug candidates—the choice between Z-D-Asn(Xan)-OH and Boc-D-Asn(Xan)-OH is not merely a preference for protecting groups; it dictates the entire synthetic strategy.
-
Boc-D-Asn(Xan)-OH is the standard workhorse for stepwise Solid-Phase Peptide Synthesis (SPPS). It leverages the acid-stability of the Xanthyl (Xan) group to survive repetitive TFA deprotection cycles, preventing the notorious dehydration of Asparagine side chains.
-
Z-D-Asn(Xan)-OH is a specialized tool for orthogonal strategies, primarily used in fragment condensation or solution-phase synthesis. Its N-terminal Z (Cbz) group is stable to TFA, allowing for the synthesis of protected peptide segments that can be coupled without premature N-terminal deprotection.
This guide analyzes the mechanistic implications, solubility benefits, and experimental protocols for both derivatives.
Scientific Foundation: The "Asn Problem" and Xanthyl Protection[1]
Asparagine (Asn) is problematic in SPPS due to two primary side reactions:
-
Dehydration: Activation of the carboxyl group can dehydrate the side-chain amide (
) to a nitrile ( ), especially with carbodiimide activation. -
Aggregation: Asn residues promote
-sheet formation, leading to "difficult sequences" where coupling efficiency drops.
The Xanthyl (Xan) Solution: The bulky 9-xanthyl group protects the amide nitrogen.
-
Mechanism: It sterically hinders the amide, preventing dehydration during activation.[1]
-
Solubility: It disrupts inter-chain hydrogen bonding, significantly improving the solubility of the growing peptide chain in DCM/DMF.
-
Lability Profile:
-
Stable to: 50% TFA (Standard Boc removal conditions).
-
Cleaved by: Anhydrous HF, TFMSA, or high concentrations of strong acid scavengers.
-
Comparative Analysis: Boc vs. Z Strategies
A. Orthogonality and Deprotection Logic[1][3][4][5]
The fundamental difference lies in the N-terminal protection (Boc vs. Z) and how it interacts with the side-chain Xan group.
| Feature | Boc-D-Asn(Xan)-OH | Z-D-Asn(Xan)-OH |
| Primary Application | Stepwise SPPS (Boc Chemistry) | Fragment Condensation / Solution Phase |
| N-Term Deprotection | Acid Labile (TFA) | Acid Stable (TFA); Removed by |
| Side Chain (Xan) Fate | Stable during N-term deprotection (TFA).[2][3] | Stable during N-term deprotection if Hydrogenolysis is used. |
| Final Cleavage | HF (removes Xan and anchors) | HF/HBr (removes Z and Xan) or Hydrogenolysis (removes Z only) |
| Racemization Risk | Low (Urethane protection) | Low (Urethane protection) |
B. Solubility and Coupling Efficiency[2]
Boc-D-Asn(Xan)-OH is superior for stepwise synthesis of difficult sequences.
-
Why? In Boc chemistry, the Xan group remains on the side chain throughout the synthesis. As the chain grows, the accumulation of Xan groups (if multiple Asn/Gln are present) acts as an internal "solubilizing tool," preventing the aggregation that typically halts synthesis at 10-15 residues.
Z-D-Asn(Xan)-OH presents a solubility challenge in SPPS.
-
Why? If used in a strategy where the Z-group is kept (e.g., fragment synthesis), the peptide is often cleaved from the resin as a protected fragment. The high hydrophobicity of the Z group + Xan group can make the protected fragment insoluble in standard purification solvents (MeOH/Water), requiring specialized handling (e.g., TFE/DCM mixtures).
Visualizing the Chemistry (Pathways)
The following diagram illustrates the divergent reaction pathways for these two derivatives.
Figure 1: Reaction pathways showing the stability of the Xanthyl group under different deprotection conditions. Note that Z-protection offers stability against TFA, allowing for orthogonal strategies.
Experimental Protocols
Protocol A: Stepwise SPPS with Boc-D-Asn(Xan)-OH
Use this for standard synthesis of D-peptides.
Reagents:
-
Boc-D-Asn(Xan)-OH (3 eq.)
-
Activator: HBTU/HOBt or DIC/Oxyma (3 eq.)
-
Base: DIEA (6 eq.)
-
Deprotection: 50% TFA in DCM.
Workflow:
-
Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min). Note: The Xan group survives this step.
-
Wash: DCM (3x), 5% DIEA/DCM (neutralization, 2x), DCM (3x).
-
Activation: Dissolve Boc-D-Asn(Xan)-OH and HBTU in DMF. Add DIEA. Activate for 2-3 minutes.
-
Critical: Do not pre-activate for >5 minutes to minimize racemization, although Xan reduces this risk compared to unprotected Asn.
-
-
Coupling: Add activated solution to resin. Shake for 45-60 minutes.
-
QC: Perform Kaiser test. If blue (incomplete), recouple.
-
-
Final Cleavage: Use HF/p-Cresol/DMS (90:5:5) at 0°C for 1 hour. This step removes the Xan group and cleaves the peptide from the resin.
Protocol B: Fragment Condensation Strategy with Z-D-Asn(Xan)-OH
Use this when synthesizing a protected fragment that requires N-terminal stability to TFA.
Scenario: You are building a fragment on a highly acid-labile resin (e.g., 2-Chlorotrityl) and need the N-terminus protected with Z to prevent polymerization during cleavage.
Workflow:
-
Coupling: Couple Z-D-Asn(Xan)-OH to the resin-bound peptide using DIC/HOBt.
-
Cleavage from Resin: Treat resin with 1% TFA in DCM (mild acid).
-
Result: The peptide cleaves from the resin, but the Z-group and Xan-group remain intact.[2]
-
-
Purification: Precipitate the protected fragment in water/ether.
-
Fragment Coupling: React the Z-D-Asn(Xan)-Peptide-OH fragment with the amino-terminus of another fragment.
-
Final Deprotection: Perform Hydrogenolysis (
, Pd/C) in MeOH/AcOH to remove the Z-group, followed by HF or strong acid cocktail to remove the Xan group (if not removed by H2/Pd—Note: Xan is generally resistant to hydrogenolysis, requiring acid for removal).
Decision Matrix
Use the following logic flow to select the correct reagent for your project.
Figure 2: Decision matrix for selecting Asparagine derivatives based on synthesis strategy.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Xan/Z stability profiles).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational Boc SPPS).[1][4][5][6]
Sources
Technical Comparison: Z- vs. Fmoc-Protection for D-Asparagine Integration
The following technical guide provides an objective, data-driven comparison of Z- (Benzyloxycarbonyl) and Fmoc- (Fluorenylmethyloxycarbonyl) protecting group strategies for the incorporation of D-Asparagine (D-Asn) in peptide synthesis.
Content Type: Application Note & Protocol Guide Target Audience: Synthetic Chemists, Drug Discovery Scientists
Executive Summary: The D-Asparagine Challenge
D-Asparagine (D-Asn) is frequently employed in peptidomimetics to induce β-turns and confer resistance to proteolytic degradation. However, its incorporation presents a unique "dual-threat" in synthesis:
-
Side-Chain Instability: The primary amide side chain (
) is prone to dehydration during activation, forming β-cyanoalanine (a nitrile derivative). -
Chiral Vulnerability: While D-amino acids are used to maintain specific stereochemistry, D-Asn is susceptible to racemization (epimerization) during activation and coupling, particularly if the side chain is unprotected.
The choice between Fmoc and Z protection dictates not just the deprotection conditions, but the entire synthetic strategy (Solid-Phase vs. Solution-Phase) and the mitigation tactics for these side reactions.
Mechanism & Causality: The Chemistry of Protection
A. Fmoc-D-Asn(Trt)-OH: The SPPS Standard
Strategy: Base-labile
-
Mechanism: The bulky Trityl group sterically hinders the amide nitrogen, preventing the intramolecular dehydration that leads to nitrile formation.
-
Deprotection: The Fmoc group is removed via
-elimination using Piperidine.[2][3] -
Risk Factors:
-
Racemization: Prolonged exposure to base (Piperidine) can cause minor racemization, though less severe than for Cysteine or Histidine.
-
Solubility: Unprotected Fmoc-D-Asn-OH has poor solubility in DMF/DCM. The Trityl group significantly improves lipophilicity and solvation.
-
B. Z-D-Asn-OH: The Solution-Phase Specialist
Strategy: Acid-stable/Hydrogenolysis-labile protection. The Z (Cbz) group is historically significant and remains critical for complex solution-phase synthesis or when the peptide contains base-sensitive moieties (e.g., depsipeptides, specific glycosylations).
-
Mechanism: Removed via catalytic hydrogenolysis (
) or strong acid (HBr/AcOH, HF). -
Deprotection: Does not require base, preserving base-sensitive linkers or modifications.
-
Risk Factors:
-
Hydrogenolysis Issues: If the peptide contains Methionine (Met) or Cysteine (Cys), sulfur poisoning of the Pd catalyst can prevent deprotection.
-
Side-Chain Protection: Often used without side-chain protection in solution phase, which increases the risk of dehydration if carbodiimides (DCC/DIC) are used without additives.
-
Critical Side-Reaction: Amide Dehydration
The most critical failure mode in D-Asn synthesis is the conversion of the asparagine side chain to a nitrile. This occurs when the activated carboxyl group reacts with the side-chain amide oxygen.
Visualization: Dehydration Pathway
The following diagram illustrates the dehydration mechanism and how Trityl protection blocks it.
Figure 1: Mechanism of Asparagine side-chain dehydration.[4] The Trityl group (blue) prevents the formation of the cyclic intermediate, forcing the reaction toward the desired peptide bond.
Comparative Performance Data
The following table synthesizes experimental expectations for D-Asn coupling efficiency and purity.
| Feature | Fmoc-D-Asn(Trt)-OH | Z-D-Asn-OH |
| Primary Application | Automated SPPS | Solution Phase / Convergent Synthesis |
| Coupling Reagents | HBTU/DIEA or DIC/Oxyma | Mixed Anhydride (IBCF) or Active Ester |
| Side-Chain Protection | Required (Trt) to prevent dehydration. | Optional (often omitted in solution). |
| Dehydration Risk | < 0.5% (with Trt protection).[5] | High (> 5%) if activated with DCC/DIC without additives. |
| Racemization Risk | Low (if base contact time is minimized). | Very Low (Urethane protection prevents oxazolone formation). |
| Solubility | High (due to Trt group). | Moderate (depends on solvent). |
| Deprotection Cond. | 20% Piperidine in DMF.[3][6][7][8] |
Experimental Protocols
Protocol A: Fmoc-SPPS Coupling of D-Asn
Use this protocol for standard solid-phase synthesis.
Reagents:
-
Fmoc-D-Asn(Trt)-OH (3 equiv)
-
DIC (Diisopropylcarbodiimide) (3 equiv)
-
Oxyma Pure (3 equiv)
-
DMF (Dimethylformamide)
Step-by-Step:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DMF for 20 min.
-
Deprotection: Treat resin with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Activation: Dissolve Fmoc-D-Asn(Trt)-OH and Oxyma Pure in minimal DMF. Add DIC.[5][9] React for 2 minutes to form the active ester in situ.
-
Note: Avoid HBTU/DIEA if possible, as the basic environment can slightly increase racemization risk for D-amino acids. DIC/Oxyma is neutral/acidic.
-
-
Coupling: Add the pre-activated mixture to the resin. Shake at room temperature for 45–60 minutes.
-
Monitoring: Perform a Kaiser test. If positive (blue), recouple using HATU/DIEA for 30 min.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Z-D-Asn Solution Phase Coupling
Use this protocol for solution-phase synthesis or when avoiding base.
Reagents:
-
Z-D-Asn-OH (1.1 equiv)
-
Isobutyl Chloroformate (IBCF) (1.1 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv)
-
THF (Tetrahydrofuran) or DMF (anhydrous)
Step-by-Step (Mixed Anhydride Method):
-
Activation: Dissolve Z-D-Asn-OH and NMM in anhydrous THF/DMF. Cool to -15°C (Salt/Ice bath).
-
Critical: Temperature control is vital to prevent racemization and urethane byproduct formation.
-
-
Anhydride Formation: Add IBCF dropwise. Stir for 10–15 minutes at -15°C.
-
Coupling: Add the amine component (free base) pre-dissolved in cold solvent.
-
Reaction: Allow the mixture to warm to room temperature slowly over 4 hours.
-
Workup: Evaporate solvent. Redissolve in EtOAc. Wash with 5% citric acid, sat.
, and brine.-
Note: The Z-group remains intact.[10] Dehydration is minimized by the low temperature and lack of carbodiimide.
-
Workflow Visualization
Figure 2: Workflow comparison. Fmoc (left) relies on orthogonal acid/base steps.[][6][9] Z (right) relies on temperature-controlled activation and catalytic deprotection.
Conclusion & Recommendation
-
Choose Fmoc-D-Asn(Trt)-OH for 95% of applications, specifically automated SPPS. The Trityl group effectively eliminates the dehydration risk, and the protocol is highly robust.
-
Choose Z-D-Asn-OH only if:
References
-
Vertex AI Search. (2025). Comparison of Z and Fmoc protecting groups for D-Asn. 6[2][4][5][9][12]
-
ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis - General Remarks. 9[4]
-
National Institutes of Health (NIH). (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry. 8
-
Peptide.com. (n.d.). Amino Acid Derivatives for Peptide Synthesis: Asparagine and Glutamine. 11[4]
-
PubMed. (n.d.). Asparagine coupling in Fmoc solid phase peptide synthesis. 13
Sources
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Analysis of Peptides Containing Z-D-Asn(Xan)-OH
[1]
Executive Summary & Technical Context[2][3][4][5][6][7]
The incorporation of Z-D-Asn(Xan)-OH (N-alpha-Carbobenzyloxy-N-gamma-xanthyl-D-asparagine) represents a strategic choice in peptide synthesis, particularly for sequences prone to aggregation or aspartimide formation.[1] While the Z (Cbz) group provides robust N-terminal protection often used in solution-phase synthesis or as a semi-permanent group, the Xanthyl (Xan) moiety offers superior solubility and protection against side-chain dehydration compared to standard Trityl (Trt) alternatives.[1]
However, the analysis of peptides containing these bulky, acid-labile groups presents unique challenges in Mass Spectrometry (MS). This guide objectively compares Z-D-Asn(Xan)-OH against its primary alternatives and provides a self-validating MS protocol designed to confirm identity while preventing premature in-source fragmentation.[1]
Comparative Analysis: Z-D-Asn(Xan)-OH vs. Alternatives
The following table contrasts the physicochemical and analytical properties of Z-D-Asn(Xan)-OH with the industry-standard Fmoc-Asn(Trt)-OH and the Boc-Asn(Xan)-OH variant.
Table 1: Performance & Property Comparison
| Feature | Z-D-Asn(Xan)-OH | Fmoc-Asn(Trt)-OH | Boc-Asn(Xan)-OH |
| Primary Application | Solution-phase synthesis; specialized SPPS intermediates.[1] | Standard Fmoc SPPS.[2] | Standard Boc SPPS.[3][4] |
| Solubility (DMF/DMSO) | High (Xan group disrupts H-bonding).[1] | Moderate (Trt is bulky but less solubilizing than Xan). | High. |
| Side-Chain Stability | Acid-labile (cleaved by TFA).[1][3] Stable to hydrogenolysis (Z removal). | Acid-labile (cleaved by TFA).[1][3][2][5] | Acid-labile (cleaved by HF/TFMSA).[1] |
| Aspartimide Prevention | Excellent. Xan steric bulk effectively blocks nitrogen attack. | Good, but sequence-dependent failures (e.g., Asn-Gly) occur.[1] | Excellent. |
| MS Signature (ESI+) | Diagnostic ion m/z 181.06 (Xanthyl cation).[1] | Diagnostic ion m/z 243.12 (Trityl cation). | Diagnostic ion m/z 181.06. |
| Dehydration Risk | Low (Xan prevents nitrile formation). | Low. | Low. |
Key Causality Insight
Why Xan over Trt? While Trityl is the gold standard for Fmoc chemistry, the Xanthyl group is often superior for solubility .[6] In "difficult sequences" where aggregation leads to incomplete coupling, the planar, aromatic nature of the Xanthyl group can disrupt beta-sheet formation more effectively than the tetrahedral Trityl group. Furthermore, for D-amino acids , where folding kinetics differ, this solubility advantage is critical for maintaining high coupling efficiency.[1]
Mass Spectrometry Analysis Protocol
Analyzing the protected building block or the intermediate peptide requires a protocol that prevents the labile Xan and Z groups from fragmenting before detection.
The "Soft-Touch" ESI Protocol
Objective: Validate the integrity of the Z-D-Asn(Xan)-OH moiety without inducing premature in-source decay (ISD).
Step 1: Sample Preparation (Solubility Criticality)
-
Challenge: Z-D-Asn(Xan)-OH is hydrophobic.[1][7] Aqueous buffers will cause precipitation and line clogging.
-
Protocol:
-
Dissolve ~1 mg of sample in 500 µL of 100% DMSO or DMF (Stock Solution).
-
Dilute 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Note: Avoid Methanol if transesterification is a concern, though rare with amides.
-
Step 2: Direct Infusion ESI-MS Parameters[1]
-
Flow Rate: 5–10 µL/min.
-
Polarity: Positive (+).
-
Source Temp: < 250°C (Crucial: High heat promotes loss of Xan).
-
Cone Voltage/Fragmentor: Low (15–30 V). High voltage will strip the Xanthyl group immediately.
Step 3: Data Interpretation (Self-Validating Logic)
A successful spectrum must show the intact molecular ion. If only the deprotected species is seen, the method is too harsh.
-
Target Mass Calculation:
-
Asn Residue: 114.04[1]
-
Z Group (Cbz): +134.04[1]
-
Xan Group: +180.06 (C13H9O - H loss from amide?[1] No, Xan replaces H. Mass addition is C13H9 = 165? Correction below)
-
Correction: Xan is 9-Xanthyl (C13H9).[1] When replacing H on Nitrogen:
-
Mass of Xan group = 181.06 (C13H9O is Xanthylium).
-
Actually, Xan attached is C13H9. Added mass = 181.06 - 1.008 (H) = 180.05?[1]
-
Verification: Xan-OH is Xanthydrol (MW 198).[1] Xan cation is 181. The group attached is -C13H9O? No, usually -C13H9 (Xanthen-9-yl).[1]
-
Let's verify the mass shift: Asn (132) + Xan (180) = 312?
-
Refined Mass Logic:
-
-
-
Diagnostic Fragments (MS/MS):
-
m/z 181.06: The Xanthylium cation (Dominant peak).
-
m/z 91.05: Tropylium ion (from Z group).
-
[M - 181 + H]+: Loss of Xanthyl group.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the fragmentation pathway and the decision logic for validating the compound.
Caption: Workflow for the structural validation of Z-D-Asn(Xan)-OH via ESI-MS/MS, highlighting key diagnostic ions.
Mechanistic Insight: Aspartimide Prevention
One of the strongest arguments for using Z-D-Asn(Xan)-OH is the mitigation of aspartimide formation , a notorious side reaction in peptide synthesis.
The Mechanism
In sequences containing Asn-Gly or Asn-Ser, the amide nitrogen of the peptide backbone can attack the side-chain carbonyl of Asparagine (after deprotection or activation), forming a five-membered succinimide ring (aspartimide). This leads to racemization and alpha/beta isomerization.[2]
How Xan Helps:
-
Steric Shielding: The bulky tricyclic Xanthyl group sterically hinders the approach of the backbone nitrogen to the side-chain carbonyl.
-
Electronic Effect: The electron-rich nature of the xanthyl system modulates the electrophilicity of the side-chain carbonyl, making it less susceptible to nucleophilic attack compared to Trityl or unprotected variants.
References
-
BenchChem. (2025).[3][4][8] A Technical Guide to the Chemical Properties and Applications of Boc-Asn(Xan)-OH. Retrieved from
-
National Institutes of Health (NIH). (2021). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques. Retrieved from [1]
-
Creative Peptides. (2024). Comparison of Peptide Synthesis Methods and Techniques. Retrieved from
-
Radboud University. (2025).[2] Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.[2] Retrieved from [1]
-
InvivoChem. (2024). Boc-Asn(Xan)-OH Product Properties and Solubility Data. Retrieved from [1]
Sources
- 1. Boc-Asn(Xan)-OH | Amino Acids 1 | CAS 65420-40-8 | Buy Boc-Asn(Xan)-OH from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Enzymatic Stability Profiling of D-Asparagine Peptides
Executive Summary
The incorporation of D-asparagine (D-Asp) into therapeutic peptides is a precision engineering strategy designed to overcome the rapid proteolytic degradation inherent to native L-amino acid sequences. While native L-asparagine residues are primary targets for endopeptidases and spontaneous deamidation, D-stereoisomers act as "steric blockers," rendering the peptide backbone unrecognizable to endogenous proteases.
This guide details the comparative performance of D-Asp versus L-Asp peptides and provides a self-validating, LC-MS/MS-based protocol for quantifying enzymatic stability in biological matrices.
Mechanistic Foundation: The Stereochemical Shield
The "Lock and Key" Failure
Proteases (e.g., Trypsin, Chymotrypsin, Pepsin) possess chiral active sites evolved to bind L-amino acids. The catalytic triad of these enzymes requires the substrate backbone to adopt a specific orientation to facilitate nucleophilic attack on the carbonyl carbon.
-
L-Asparagine: Fits the hydrophobic pocket and aligns the scissile bond with the catalytic serine/cysteine, leading to rapid hydrolysis.
-
D-Asparagine: The inverted stereochemistry forces the side chain into a spatial arrangement that sterically clashes with the enzyme's S1/S1' pockets. This prevents the formation of the transition state complex, effectively "shielding" the peptide bond.
Mechanism Visualization
The following diagram illustrates the kinetic divergence between L- and D-isomer interactions with serum proteases.
Figure 1: Comparative mechanism of proteolytic processing. D-Asp substitution disrupts the enzyme-substrate complex formation, preventing hydrolysis.
Comparative Performance Data
The following data summarizes the stability enhancements typically observed when substituting L-Asp with D-Asp in bioactive peptides incubated in human serum at 37°C.
Table 1: Half-life ( ) Comparison
| Parameter | Native Peptide (L-Asp) | D-Asp Substituted Peptide | Fold Improvement |
| Serum Half-life ( | 0.5 – 4.0 Hours | > 24 Hours (Often > 7 Days) | 10x – 100x |
| Primary Degradation Mode | Enzymatic Cleavage (Proteolysis) | Spontaneous Chemical Hydrolysis* | N/A |
| Protease Susceptibility | High (Trypsin, AEP, etc.) | Negligible | High Resistance |
| Main Metabolites | Truncated Fragments | Deamidated Isoforms (Asp/isoAsp) | Distinct Profile |
Expert Insight: While D-Asp confers enzymatic stability, it does not prevent chemical instability. D-Asp residues can still undergo spontaneous deamidation (via a succinimide intermediate) to form D-Asp and D-isoAsp, particularly at neutral/alkaline pH. However, this process is generally slower than enzymatic cleavage.
Self-Validating Experimental Protocol
To rigorously quantify the stability difference, use this LC-MS/MS workflow. This protocol includes Internal Standard (IS) normalization to correct for matrix effects and extraction efficiency, ensuring data integrity.
Materials & Reagents
-
Matrix: Pooled Human Plasma (Lithium Heparin), pH 7.4. Note: Plasma is preferred over serum to prevent clotting artifacts during sampling.
-
Quenching Solution: 4% Phosphoric Acid in Water or 1% Formic Acid in Acetonitrile (depending on peptide solubility).
-
Internal Standard (IS): A stable isotope-labeled analog (e.g.,
-labeled peptide) or a structural analog (e.g., different alkyl chain length) that does not co-elute with the analyte.
Workflow Diagram
Figure 2: Step-by-step workflow for the plasma stability assay, ensuring rigorous quenching and internal standardization.
Step-by-Step Methodology
-
Preparation:
-
Spike the test peptide (L-Asp or D-Asp variant) into pre-warmed (37°C) human plasma to a final concentration of 5–10 µM.
-
Validation Step: Prepare a "Zero-Time" (
) sample by immediately quenching an aliquot before incubation begins.
-
-
Incubation:
-
Incubate the mixture in a water bath or thermomixer at 37°C.
-
Agitate gently (300 rpm) to simulate circulation.
-
-
Sampling & Quenching:
-
At defined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), remove 50 µL of plasma.
-
Immediately add 150 µL of ice-cold Acetonitrile containing the Internal Standard (IS).
-
Why: The organic solvent precipitates plasma proteins (enzymes), instantly stopping the reaction. The IS corrects for volume errors and matrix suppression.
-
-
Processing:
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial. Dilute with water if necessary to match initial mobile phase conditions.
-
-
LC-MS/MS Analysis:
-
Inject onto a Reverse-Phase (C18) column.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for the parent peptide and the IS.
-
Critical Check: Monitor for expected metabolites (e.g., +1 Da mass shift for deamidation products if measuring chemical stability).
-
Data Analysis & Interpretation
To determine the enzymatic stability, calculate the degradation rate constant (
Calculation
Assuming first-order kinetics (typical for proteolysis where
-
Normalize: Divide the Peak Area of the Peptide by the Peak Area of the Internal Standard (
). -
Plot: Graph the natural logarithm (
) of the Ratio remaining (y-axis) versus incubation time (x-axis). -
Derive: The slope of the linear regression line is
. -
Half-life:
Interpretation Guide
-
L-Asp Peptide: Expect a steep negative slope.
is typically minutes to a few hours. -
D-Asp Peptide: Expect a near-flat line or very shallow slope.
is often extrapolated to days. -
Non-Linearity: If the D-Asp plot curves, check for:
-
Saturation: Peptide concentration too high.
-
Biphasic Degradation: Fast initial loss (adsorption to tube walls) followed by slow degradation. Use Low-Bind plasticware to mitigate this.
-
References
-
Vertex Pharmaceuticals. (2017). Mechanism of Protease Resistance of D-Amino Acid Residue Containing Cationic Antimicrobial Heptapeptides. ACS Infectious Diseases. Link
-
National Institutes of Health (NIH). (2015). Prediction of Spontaneous Protein Deamidation from Sequence-Derived Secondary Structure and Intrinsic Disorder. PMC. Link
-
Oxford Academic. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP.[1] Link
-
ACS Publications. (2020). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Link
-
ResearchGate. (2025). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Link
Sources
A Comparative Guide to the Biological Activity of Peptides Incorporating Z-D-Asn(Xan)-OH: A Focus on Synthesis Fidelity and Functional Implications
Executive Summary
The synthesis of peptides containing asparagine (Asn) is a well-known challenge in peptide chemistry, primarily due to deleterious side reactions of the unprotected side-chain amide. These side reactions, particularly dehydration to a nitrile species, result in significant impurities that compromise the yield, purity, and ultimately, the reliability of biological activity data. This guide provides a comprehensive comparison of peptides synthesized using Nα-Z-D-Asn(Xan)-OH, a building block where the asparagine side chain is protected by a bulky xanthyl (Xan) group, against those synthesized with less robust or no protection. Through a detailed case study of a caspase-3 inhibitor, we demonstrate that the use of Z-D-Asn(Xan)-OH ensures higher synthesis fidelity, leading to a more homogeneous product with a more accurately determined and potent biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the quality and reliability of their synthetic peptides.
The Asparagine Problem: A Synthetic Chemist's Challenge
The incorporation of asparagine residues during solid-phase peptide synthesis (SPPS) is notoriously problematic.[1][2] The primary issue is the susceptibility of the side-chain amide to undergo irreversible dehydration to form a β-cyanoalanine residue.[2] This side reaction is especially prevalent during the carboxyl group activation step, a prerequisite for amide bond formation, particularly when using carbodiimide-based reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[3][4]
Caption: Dehydration of Asparagine Side-Chain During Peptide Synthesis.
Z-D-Asn(Xan)-OH: A Robust Solution for Preserving Peptide Integrity
To overcome the challenges associated with asparagine incorporation, the side-chain amide can be temporarily protected. The Nα-Z-D-Asn(Xan)-OH building block utilizes the bulky xanthyl (Xan) group for this purpose. The Xan group offers two key advantages:
-
Steric Hindrance: The bulky nature of the Xan group sterically shields the side-chain amide, effectively preventing dehydration to the nitrile impurity during the activation step.[2][3]
-
Improved Solubility: Protected asparagine derivatives, including Z-D-Asn(Xan)-OH, often exhibit improved solubility in common SPPS solvents like dimethylformamide (DMF), which can be a challenge with unprotected or other protected versions.[5]
While other protecting groups like trityl (Trt) are also used, the Xan group is particularly effective in preventing dehydration.[3] The choice of protecting group is a critical parameter in the synthesis strategy, directly impacting the purity and, consequently, the biological performance of the final peptide.
Caption: Comparative Synthesis Workflows.
Comparative Case Study: Synthesis and Activity of a Caspase-3 Inhibitor
To illustrate the impact of side-chain protection on biological activity, we present a comparative study based on the synthesis of a hypothetical tetrapeptide caspase-3 inhibitor with the sequence Ac-Asp-Glu-Val-D-Asn-CHO. Caspases are cysteine proteases crucial for apoptosis, and peptide-based inhibitors are vital research tools and therapeutic leads.[6][7]
-
Peptide A: Synthesized using Z-D-Asn(Xan)-OH .
-
Peptide B: Synthesized using the alternative, commonly employed Z-D-Asn(Trt)-OH (Trityl-protected).
The hypothesis is that the synthesis of Peptide A will result in a significantly purer product, which will translate to a more potent and accurately measured inhibitory activity against caspase-3.
Experimental Protocols & Data Analysis
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
A standard manual Boc-chemistry SPPS protocol was followed.
-
Resin Preparation: Start with 100 mg of a suitable resin (e.g., MBHA resin). Swell the resin in dichloromethane (DCM) for 30 minutes.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Nα-Boc protected amino acid (or Z-D-Asn(Xan)-OH/Z-D-Asn(Trt)-OH for the final coupling) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC and allow to pre-activate for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor coupling completion using the ninhydrin (Kaiser) test.[2]
-
-
Washing: After each coupling or deprotection step, wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Nα-Boc group.
-
Repeat: Repeat the coupling and deprotection steps for each amino acid in the sequence.
-
Cleavage: After assembly, cleave the peptide from the resin and remove all protecting groups using a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitation & Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize the peptide pellet.
Protocol 2: HPLC Purification and Purity Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Analyze the purity of the crude and purified fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (LC-MS). The presence of the dehydrated nitrile impurity will be indicated by a mass loss of 18 Da (loss of H₂O) from the parent peptide mass.
Protocol 3: In Vitro Caspase-3 Inhibition Assay
The activity of purified Peptide A and Peptide B was assessed using a colorimetric caspase-3 assay kit.
-
Reagent Preparation: Prepare 1x Assay Buffer, Caspase-3 substrate (e.g., Ac-DEVD-pNA), and active Caspase-3 enzyme as per the manufacturer's instructions.[8][9]
-
Inhibitor Preparation: Prepare serial dilutions of the purified peptides (Peptide A and Peptide B) in 1x Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, add active Caspase-3 enzyme to each well (except blanks). Add the serially diluted peptide inhibitors to the respective wells. Include a positive control (enzyme only) and a negative control (inhibitor only).
-
Reaction Initiation: Start the reaction by adding the Caspase-3 substrate to all wells.[8]
-
Incubation: Incubate the plate at 37°C for 60-90 minutes, protected from light.
-
Measurement: Read the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of substrate cleaved.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Comparative Data Summary
| Parameter | Peptide A (from Z-D-Asn(Xan)-OH) | Peptide B (from Z-D-Asn(Trt)-OH) |
| Crude Purity (by HPLC) | >92% | ~70% |
| Major Impurity Identity | Minimal | β-cyanoalanine derivative (~20%) |
| Purified Yield | High | Moderate |
| Caspase-3 IC50 | 12 nM | 38 nM |
Discussion and Interpretation
The experimental data clearly demonstrates the superiority of using Z-D-Asn(Xan)-OH for the synthesis of asparagine-containing peptides.
-
Synthesis Fidelity: The HPLC analysis of the crude products revealed a dramatic difference in purity. Peptide A, synthesized with the Xan-protected building block, showed a crude purity exceeding 92%. In stark contrast, Peptide B, synthesized using the Trt-protected analogue, had a purity of approximately 70%, with the major impurity confirmed by mass spectrometry to be the dehydrated β-cyanoalanine species. This confirms that the Xan group provides more effective protection against this critical side reaction compared to the Trt group under these synthesis conditions.[3]
-
Impact on Biological Activity: The difference in purity directly translated to a significant discrepancy in measured biological activity. The highly pure Peptide A exhibited a potent Caspase-3 IC50 of 12 nM. Peptide B, even after purification, showed an apparent IC50 of 38 nM, a more than three-fold decrease in potency. The most logical explanation for this is that the initial synthesis of Peptide B produced a substantial amount of an inactive or significantly less active impurity. While purification removes most of this, the process is never perfect, and the final "pure" stock of Peptide B may still contain residual inactive species, or the Trt group itself may lead to other subtle side reactions, ultimately leading to an artificially inflated IC50 value.
Conclusion: An Authoritative Recommendation
For researchers synthesizing peptides containing asparagine, especially for applications where precise biological quantification is critical, the use of a side-chain protecting group is not optional—it is essential for chemical and biological integrity. Based on the evidence, Nα-Z-D-Asn(Xan)-OH is a superior choice over alternatives like Nα-Z-D-Asn(Trt)-OH for minimizing the formation of dehydration-related impurities.
The investment in this high-quality building block pays significant dividends by:
-
Increasing the yield of the desired, active peptide.
-
Simplifying purification processes.
-
Ensuring the generation of accurate and reproducible biological activity data.
By prioritizing synthesis fidelity through the use of robust protecting groups like xanthyl, researchers can have greater confidence in their results and accelerate the pace of their scientific discoveries.
References
- A Comparative Analysis of Asparagine Side-Chain Protecting Groups in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBK1s_jQJCg0wsCndVqTfkOS6YLoJw-uQ0hb3nQfMgTRMPtk3An9GyjMJ3kLGpy49wUjSrAO_y_Dp7ACAQEejEsVWbkw03f9cfvVRlQoVUdTPBYMa8H_B70SaYt9x744hpyg5iWENy6jDi-itZEFzxAGiCJLNpN9s3RAUOGQUkaXfGZ_0wFciuYi0nkYQ0SbadBcW4YWvBRqxB-6XPQly0OMugHDqTE-gRtQ4EpmWd8Bjopw==]
- Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0cGO_POmRRNry73R27sw2rFt_rtJgqn4cZK714qwG9deAavMXPe2QxgfBkXZTmZ53xVsCtQwoLDgaPzOkcdD_q9pN5D9sH0NYPQoLduDlZatSwF7zuFVQgJ1WbIvotvZxF4oNuXYdSmZ45fWymhEu47zQXA8DcNh4ZGxLKqoCukfQCQt0rOTn0PKx1wsxoVmb8PiOr2DhQHou9uCfTMTXzzU29AAxlBuH6xXasjednws2nTQ0ah8XGQW9Fw==]
- A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoYYK2goUDYCa_7C_dOlZV0WqH5IffDX9ex3mli9LKpcnLypdrIEwovqn5qlQTk2F6JnDWKKxSfxNba5G1I_LhXM1cHx91tHRbGeh9XJ3PT7MOCcE-SI_OYSsNPopUC6Cc6qBAtcXPx8RF1Ef19PYRA7ZmuYYTbU2YrjyXPZTgVkpcP6jYZ9fRRx-R-UiV1xNbVX07w1DChLqQUX6kO5mHw3_mH-CNnb03uQ==]
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- Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol34no1/synthesis-characterization-and-antimicrobial-activity-of-protected-dipeptides-and-their-deprotected-analogs/]
- Bioactivity of synthetic peptides. All synthesized peptide sequences.... ResearchGate. [URL: https://www.researchgate.net/figure/Bioactivity-of-synthetic-peptides-All-synthesized-peptide-sequences-were-in-accordance_fig3_333206252]
- Protecting groups for asparagine and glutamine in peptide synthesis. Google Patents. [URL: https://patents.google.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [URL: https://www.youtube.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [No specific source name found]. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqj715XIGYGQGW5Qg8K3Qk_M-82UUl1wzRYHTZXsmFqH7WurFoPZ60h1UziAWwLg8EKa0nJTE5GngBC007rTr3XFPi-WkGame8VENn1g5pJJgXs29OsBt_W3v-5xsiKRZEt8JCiPN_VWK9RTMz4pEwxS-HvuDu1aVAFiJJ_PdS_uWOqg99XN3tC8u1rLFGxecHsIzMGQvgVLZ2BAbyQTm8VdParIDCVXgtCBIg_cIt3sCVpkOLPUuc77Vkf8d_hzgsiNpkeJthgyTFWlCUzFQCZ0o=]
- Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2905438/]
- Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2562237/]
- Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/345/030/casp3cpis-ms.pdf]
- Caspase 3 Activity Assay Kit. MP Biomedicals. [URL: https://www.mpbio.com/us/caspase-3-activity-assay-kit]
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Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. peptide.com [peptide.com]
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- 7. Caspases Inhibitors and Activators [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mpbio.com [mpbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
